1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Description
BenchChem offers high-quality 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHACCRIHIILPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
CAS Number: 1262410-80-9
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and potential applications, offering field-proven insights and detailed protocols to empower your research endeavors.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2][3] Their inherent ring strain and three-dimensional structure offer a unique combination of rigidity and novelty, often leading to improved physicochemical properties such as solubility and metabolic stability in drug candidates. The 3,3-disubstituted azetidine motif, in particular, provides a valuable platform for creating compounds with precise spatial arrangements of substituents, crucial for optimizing interactions with biological targets.[4] 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a versatile intermediate, enabling the introduction of this valuable scaffold into more complex molecules.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is presented in the table below.
| Property | Value |
| CAS Number | 1262410-80-9 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid |
| Storage | 2-8 °C, under an inert atmosphere |
Proposed Synthesis Protocol
Diagram of the Proposed Synthetic Workflow
Caption: Figure 1: Proposed synthetic workflow.
Step-by-Step Experimental Procedure
Materials:
-
1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (Starting Material)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Ethyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Syringes and needles for transfer of reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Silica gel for column chromatography
Protocol:
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask is charged with a magnetic stir bar and flame-dried under vacuum. The flask is then allowed to cool to room temperature under a positive pressure of argon or nitrogen.
-
Dissolution of the Starting Material: 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) is dissolved in anhydrous THF (approximately 0.1 M concentration) and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Formation of the Enolate: A solution of LDA (1.1 eq) is added dropwise to the stirred solution of the starting material at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate. The formation of the enolate is the critical step that allows for the subsequent alkylation.[4]
-
Alkylation: Ethyl iodide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching the Reaction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The cooling bath is removed, and the mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Spectroscopic Characterization
While a dedicated publication with the complete spectroscopic data for this specific molecule is not available, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[7][8]
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | * tert-Butyl group: A singlet at approximately δ 1.45 ppm (9H).* Azetidine ring protons: Two multiplets or complex signals in the range of δ 3.8-4.3 ppm (4H).* Methyl ester: A singlet at approximately δ 3.7 ppm (3H).* Ethyl group (CH₂): A quartet at approximately δ 1.8-2.0 ppm (2H).* Ethyl group (CH₃): A triplet at approximately δ 0.9-1.1 ppm (3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | * Ester carbonyls: Two signals in the range of δ 170-175 ppm.* Carbamate carbonyl: A signal around δ 155-156 ppm.* tert-Butyl quaternary carbon: A signal around δ 80 ppm.* Azetidine ring carbons (C2 and C4): Signals in the range of δ 55-65 ppm.* Azetidine ring quaternary carbon (C3): A signal in the range of δ 40-50 ppm.* Methyl ester carbon: A signal around δ 52 ppm.* tert-Butyl methyl carbons: A signal around δ 28 ppm.* Ethyl group carbons: Signals for the CH₂ and CH₃ groups. |
| Infrared (IR) Spectroscopy | * C=O stretching (carbamate): A strong absorption band around 1690-1710 cm⁻¹.* C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹.* C-N stretching: An absorption band in the region of 1100-1300 cm⁻¹.* C-H stretching (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹. |
| Mass Spectrometry (MS) | * [M+H]⁺: Expected at m/z 244.15. |
Applications in Drug Discovery and Development
The 3,3-disubstituted azetidine scaffold is of significant interest to the pharmaceutical industry due to its ability to impart favorable properties to drug candidates.[1][2][9] 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Diagram of Potential Applications
Caption: Figure 2: Pathway to novel therapeutics.
The tert-butyloxycarbonyl (Boc) and methyl ester protecting groups can be selectively removed to allow for further chemical modifications at the nitrogen and the carboxylate, respectively. This dual functionality enables the divergent synthesis of a wide range of derivatives. The introduction of the 3-ethyl-3-methylazetidine core can:
-
Serve as a rigid scaffold: The constrained nature of the azetidine ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[3]
-
Act as a bioisostere: The azetidine ring can be used as a replacement for other cyclic or acyclic fragments in a lead compound to improve its pharmacokinetic profile.
-
Introduce novel chemical space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, leading to the discovery of compounds with new biological activities.
Conclusion
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a valuable and versatile building block in modern drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods of enolate alkylation. The predictable spectroscopic signature and the strategic importance of the 3,3-disubstituted azetidine scaffold make this compound a key resource for medicinal chemists aiming to develop novel therapeutics with improved properties. This guide provides the foundational knowledge and a practical framework for the effective utilization of this important chemical entity in research and development.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
-
Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks. ResearchGate. [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
This guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key building block for novel therapeutics. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to facilitate the successful synthesis and application of this valuable compound.
Introduction to 3,3-Disubstituted Azetidines
The synthesis of 3,3-disubstituted azetidines has garnered significant attention due to the unique three-dimensional architecture these structures introduce into drug candidates.[2] Traditional methods for their synthesis often involve multi-step sequences or suffer from poor functional group compatibility.[2][3] Modern synthetic strategies, however, offer more modular and efficient approaches. The methodology detailed herein focuses on the direct functionalization of a pre-formed azetidine ring, a strategy that allows for the late-stage introduction of molecular complexity.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, points to a key disconnection at the C3-ethyl bond. This suggests a synthetic strategy based on the alkylation of a suitable precursor, namely 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]
The overall synthetic workflow can be visualized as a two-step process starting from the commercially available N-Boc-azetidine-3-carboxylic acid.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the Precursor - 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate
The initial step involves the esterification of N-Boc-azetidine-3-carboxylic acid to its corresponding methyl ester. This transformation is crucial as the resulting ester facilitates the subsequent C-H activation at the 3-position.
Experimental Protocol: Esterification
Materials:
-
N-Boc-azetidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Trimethylsilyldiazomethane (TMSCHN₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using Thionyl Chloride:
-
To a stirred solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate.
Trustworthiness: This protocol is a standard and reliable method for the esterification of carboxylic acids. The use of thionyl chloride with methanol generates methyl chloroformate in situ, which readily reacts with the carboxylic acid. The basic workup is essential to neutralize the excess acid and facilitate the extraction of the desired ester.
Part 2: C3-Alkylation - Introduction of the Ethyl Group
This is the pivotal step in the synthesis, where the ethyl group is introduced at the 3-position of the azetidine ring. The reaction proceeds via the formation of an enolate intermediate, which is then quenched with an electrophilic ethyl source.
Mechanistic Insight: Enolate Formation and Alkylation
The hydrogen atom at the C3 position of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate is acidic due to the electron-withdrawing effect of the adjacent ester group. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is required to deprotonate this position and form a stable enolate. This enolate is a potent nucleophile that readily reacts with an electrophile like ethyl iodide in an SN2 fashion.
Caption: Mechanism of C3-alkylation via enolate formation.
Experimental Protocol: C3-Ethylation
Materials:
-
1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate
-
Lithium diisopropylamide (LDA), solution in THF/heptane/ethylbenzene
-
Ethyl iodide (EtI)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Expertise & Experience: The choice of LDA as the base is critical. Weaker bases may not be strong enough to completely deprotonate the C3 position, leading to incomplete reaction or side products. The low reaction temperature (-78 °C) is essential to maintain the stability of the enolate and prevent side reactions. The slow addition of reagents is also crucial for controlling the reaction exotherm and ensuring high yields.
Data Summary
| Compound | Molecular Weight | Starting Material | Reagents | Yield (%) |
| 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | 215.25 | N-Boc-azetidine-3-carboxylic acid | SOCl₂, MeOH | >95 |
| 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | 243.30 | 1-Tert-butyl 3-methyl azetidine-1,3-dicarboxylate | LDA, EtI | 70-85 |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. By leveraging a robust esterification followed by a highly efficient C3-alkylation, this protocol enables access to a valuable building block for the development of novel therapeutics. The insights into the reaction mechanisms and the detailed experimental procedures are intended to empower researchers to confidently synthesize this and related 3,3-disubstituted azetidine derivatives.
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
1-Boc-Azetidine-3-carboxylic acid. PubChem. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel azetidine derivative, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. In the absence of published experimental data for this specific molecule, this document leverages advanced spectroscopic prediction methodologies alongside comparative analysis with structurally related analogs to present a reliable and in-depth analysis. The guide covers the theoretical underpinnings and practical considerations for acquiring and interpreting Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. Each section includes a detailed, field-proven experimental protocol, a thorough interpretation of the predicted spectroscopic data, and visual aids to elucidate structural assignments and fragmentation pathways. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Introduction
Azetidines are a class of saturated four-membered heterocyclic amines that have garnered significant attention in medicinal chemistry due to their unique conformational properties and their ability to serve as versatile scaffolds in the design of novel therapeutic agents. The substitution pattern on the azetidine ring plays a crucial role in modulating the physicochemical and pharmacological properties of these molecules. The target of this guide, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, is a diester derivative with a quaternary center at the 3-position, presenting an interesting structural motif for further chemical elaboration.
Accurate structural elucidation is a cornerstone of modern drug development. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides a detailed roadmap for the spectroscopic characterization of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, offering insights into the expected spectral features and their correlation with the molecular structure.
Molecular Structure
The chemical structure of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is presented below. The numbering convention used throughout this guide is also indicated.
Figure 1: Chemical structure of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule, their connectivity, and their chemical environment.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. For non-polar to moderately polar compounds like the target molecule, deuterated chloroform (CDCl₃) is a suitable choice.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity. This is a crucial step to obtain high-resolution spectra with sharp peaks.
-
Tune and match the probe to the appropriate frequency.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a small molecule on a 400 MHz spectrometer would be:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate in CDCl₃ are summarized in Table 1. These values were generated using online prediction tools, which employ machine learning algorithms trained on large spectral databases.
Table 1: Predicted ¹H NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | 1.45 | singlet | 9H |
| -CH₂- (ethyl) | 1.90 | quartet | 2H |
| -CH₃ (ethyl) | 0.90 | triplet | 3H |
| -CH₃ (methyl ester) | 3.70 | singlet | 3H |
| -CH₂- (azetidine ring, C2 & C4) | 3.80 - 4.20 | multiplet | 4H |
| -CH₃ (at C3) | 1.50 | singlet | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is consistent with the structure of the target molecule.
-
Tert-butyl group: A sharp singlet at approximately 1.45 ppm integrating to nine protons is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.
-
Ethyl group: The ethyl group at the C3 position is expected to give rise to a quartet around 1.90 ppm (for the -CH₂- protons) and a triplet around 0.90 ppm (for the -CH₃ protons), with a typical coupling constant of ~7 Hz.
-
Methyl ester group: A singlet integrating to three protons at around 3.70 ppm is indicative of the methyl ester group.
-
Azetidine ring protons: The four protons on the azetidine ring (at C2 and C4) are diastereotopic and are expected to appear as a complex multiplet in the region of 3.80-4.20 ppm. The exact chemical shifts and coupling patterns will depend on the ring conformation.
-
Methyl group at C3: A singlet at approximately 1.50 ppm, integrating to three protons, corresponds to the methyl group attached to the quaternary C3 carbon.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
The experimental setup for ¹³C NMR is similar to that for ¹H NMR, with the following key differences in acquisition parameters:
-
Pulse Program: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (can be longer for quaternary carbons)
-
Number of scans: 128-1024 or more, due to the low natural abundance of ¹³C.
-
-
Referencing: The spectrum is typically referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate in CDCl₃ are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ (Boc) | 80.0 |
| -C(CH₃ )₃ (Boc) | 28.5 |
| -CH₂ - (ethyl) | 30.0 |
| -CH₃ (ethyl) | 8.0 |
| -CH₃ (methyl ester) | 52.0 |
| -CH₂ - (azetidine ring, C2 & C4) | 55.0 - 60.0 |
| C 3 (quaternary) | 65.0 |
| C =O (Boc) | 155.0 |
| C =O (methyl ester) | 175.0 |
| -CH₃ (at C3) | 25.0 |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon environments in the molecule.
-
Carbonyl carbons: The two carbonyl carbons of the ester and carbamate groups are expected to appear downfield, at approximately 175.0 ppm and 155.0 ppm, respectively.
-
Quaternary carbons: The quaternary carbon of the tert-butyl group is predicted around 80.0 ppm, while the quaternary C3 of the azetidine ring is expected around 65.0 ppm.
-
Azetidine ring carbons: The C2 and C4 carbons of the azetidine ring are predicted to be in the range of 55.0-60.0 ppm.
-
Alkyl carbons: The remaining alkyl carbons of the tert-butyl, ethyl, and methyl groups are expected to appear in the upfield region of the spectrum (8.0 - 52.0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Experimental Protocol
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. For the target molecule, positive ion mode is likely to be most effective, forming the [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrometry Data
The predicted mass spectral data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate are shown in Table 3.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 272.1805 |
| [M+Na]⁺ | 294.1624 |
Interpretation of the Mass Spectrum and Fragmentation
The high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 272.1805, which corresponds to the elemental composition C₁₄H₂₆NO₄. The sodium adduct [M+Na]⁺ at m/z 294.1624 may also be observed.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and gain further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is depicted below.
Figure 2: Plausible fragmentation pathway for [M+H]⁺ of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Key fragment ions would likely arise from the loss of the tert-butyl group as isobutylene (a loss of 56 Da) and subsequent loss of carbon dioxide (a loss of 44 Da). Another possible fragmentation pathway is the loss of methanol from the methyl ester (a loss of 32 Da).
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the functional groups present in a molecule.
Experimental Protocol
A common method for acquiring an IR spectrum of a liquid sample is as follows:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Place the salt plates in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty salt plates.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Predicted IR Absorption Bands
The predicted characteristic IR absorption bands for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate are listed in Table 4.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| C=O stretch (carbamate) | 1680-1700 | Strong |
| C=O stretch (ester) | 1735-1750 | Strong |
| C-N stretch | 1100-1300 | Medium |
| C-O stretch | 1000-1300 | Strong |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.
-
C=O stretching: Two distinct and strong C=O stretching vibrations are expected. The ester carbonyl will likely appear at a higher wavenumber (1735-1750 cm⁻¹) compared to the carbamate carbonyl (1680-1700 cm⁻¹).
-
C-H stretching: In the region of 2850-3000 cm⁻¹, a series of medium to strong bands will be present due to the C-H stretching vibrations of the methyl, ethyl, and tert-butyl groups.
-
Fingerprint region: The region below 1500 cm⁻¹ is the fingerprint region, which will contain a complex pattern of C-C, C-N, and C-O stretching and bending vibrations that are unique to the molecule.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. By combining the power of modern spectroscopic prediction software with a deep understanding of the principles of NMR, MS, and IR spectroscopy, we have been able to construct a detailed and reliable spectral profile for this novel compound. The detailed experimental protocols and interpretative guidance provided herein will be of significant value to researchers working on the synthesis and characterization of new chemical entities in the field of drug discovery. It is anticipated that the predicted data will closely match future experimental findings, and this guide will serve as a valuable reference for the structural elucidation of this and related azetidine derivatives.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMRDB.org: An online resource for NMR prediction. [Link]
-
CFM-ID: A tool for mass spectra prediction. [Link]
An In-depth Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key intermediate in modern medicinal chemistry. Drawing upon established principles of organic chemistry and data from analogous structures, this document serves as a technical resource for professionals engaged in drug discovery and development.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry. Their inherent ring strain imparts unique conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The 3,3-disubstituted azetidine core, in particular, offers a three-dimensional scaffold that can effectively probe biological space and optimize ligand-receptor interactions. 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers, we can summarize its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1262410-80-9 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| IUPAC Name | 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | |
| SMILES | CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | [1] |
| Appearance | Colorless to light yellow/orange clear liquid (predicted) | |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Density | Not determined | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | |
| Storage | Store in a cool, dry, well-ventilated area. Inert atmosphere recommended. | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available starting material such as 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. The key transformation is the introduction of an ethyl group at the C3 position. This can be achieved through deprotonation at the C3 position followed by alkylation.
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).
-
Formation of the Aza-enolate: The flask is cooled to -78 °C in a dry ice/acetone bath. To this, a solution of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate in anhydrous THF is added dropwise. Subsequently, a solution of lithium diisopropylamide (LDA) in THF is added slowly, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the aza-enolate intermediate. The formation of the enolate is crucial as it creates the nucleophilic center at the C3 position.
-
Alkylation: Ethyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for several hours and then gradually warmed to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available in the literature, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.
-
¹H NMR: The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methyl ester group (a singlet around 3.7 ppm), the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), and the diastereotopic methylene protons of the azetidine ring (as multiplets).
-
¹³C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbons of the Boc and methyl ester groups (in the range of 155-175 ppm), the quaternary carbon of the tert-butyl group, the methoxy carbon, the carbons of the ethyl group, the C3 quaternary carbon of the azetidine ring, and the methylene carbons of the azetidine ring.
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 244.15.
Reactivity and Applications in Drug Discovery
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a valuable intermediate for introducing the 3-ethyl-azetidine-3-carboxylic acid scaffold into larger molecules.
Key Reactions:
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the nitrogen can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine. This free amine can then be further functionalized through acylation, alkylation, or reductive amination.
-
Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide to provide the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds.
Sources
The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 3-Ethylazetidine Derivatives
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadows of its more common five- and six-membered counterparts to become a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain imparts a unique three-dimensional geometry and favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive component in the design of novel therapeutics.[2] This guide provides an in-depth technical exploration of a specific, and increasingly important, subclass: 3-ethylazetidine derivatives. We will dissect their synthesis, explore their interactions with key biological targets, elucidate structure-activity relationships, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
The 3-Ethylazetidine Core: A Scaffold of Therapeutic Promise
The introduction of a small alkyl group, such as ethyl, at the 3-position of the azetidine ring provides a critical vector for influencing biological activity. This substitution can impact potency, selectivity, and pharmacokinetic properties by introducing specific steric and electronic effects that govern interactions with protein targets.[3] Our exploration will focus on three primary areas of biological activity where 3-ethylazetidine derivatives have shown significant promise: modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of monoamine transporters, and interaction with GABA uptake systems.
Synthesis of 3-Ethylazetidine Derivatives: A Strategic Overview
The construction of the strained azetidine ring requires careful synthetic planning. While numerous methods exist for the synthesis of azetidines, a common and effective strategy for accessing 3-substituted derivatives involves the cyclization of a suitably functionalized acyclic precursor.[4]
A representative synthetic approach to a key intermediate, 3-ethyl-3-hydroxyazetidine, is outlined below. This intermediate can then be further functionalized to generate a diverse library of derivatives.
Experimental Protocol: Synthesis of a 3-Ethyl-3-Hydroxyazetidine Intermediate
Objective: To synthesize a versatile 3-ethyl-3-hydroxyazetidine intermediate for further derivatization.
Materials:
-
N-Boc-3-azetidinone
-
Ethylmagnesium bromide (Grignard reagent) in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Grignard Addition:
-
To a solution of N-Boc-3-azetidinone in anhydrous THF at 0 °C under an inert atmosphere, add ethylmagnesium bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude N-Boc-3-ethyl-3-hydroxyazetidine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-Boc protected intermediate.
-
-
Deprotection:
-
Dissolve the purified N-Boc-3-ethyl-3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt (e.g., hydrochloride or trifluoroacetate) can often be precipitated from a suitable solvent system (e.g., diethyl ether) to yield the desired 3-ethyl-3-hydroxyazetidine salt.
-
Biological Targets and Mechanisms of Action
3-Ethylazetidine derivatives have demonstrated activity at several key neurological targets. Understanding their mechanism of action at these targets is crucial for rational drug design.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems.[5] Dysregulation of nAChR function is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[5]
3-Ethylazetidine derivatives have been investigated as modulators of nAChRs, particularly the α4β2 subtype, which is highly expressed in the brain.[6] These compounds can act as agonists, partial agonists, or allosteric modulators.
Signaling Pathway:
Activation of α4β2 nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na+ and Ca2+.[1] This influx causes membrane depolarization and triggers a cascade of downstream signaling events.[7] The increase in intracellular Ca2+ is a key second messenger, activating various kinases and phosphatases that can modulate neuronal excitability, neurotransmitter release, and gene expression, ultimately influencing synaptic plasticity and cell survival.[7][8]
Caption: nAChR Signaling Pathway.
Monoamine Transporters
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.[9] Inhibitors of these transporters can increase the synaptic concentration of monoamines and are used to treat depression, ADHD, and other psychiatric disorders.[9] Certain 3-substituted azetidine derivatives have been identified as potent monoamine transporter inhibitors.[10]
Signaling Pathway:
By blocking the reuptake of dopamine, for example, 3-ethylazetidine derivatives that act as DAT inhibitors increase the concentration and duration of dopamine in the synapse. This leads to enhanced activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors), which in turn modulate downstream signaling cascades involving adenylyl cyclase and protein kinase A (PKA), ultimately influencing neuronal activity and behavior.[11][12]
Caption: Dopamine Transporter (DAT) Inhibition.
GABA Transporters (GATs)
GABA transporters regulate the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the synapse.[2] Inhibition of GATs can enhance GABAergic neurotransmission and has therapeutic potential in epilepsy and anxiety disorders.[13] While less explored for 3-ethylazetidine derivatives, the azetidine scaffold is a known pharmacophore for GAT inhibitors.[12]
Signaling Pathway:
By inhibiting GAT-1, for instance, a 3-ethylazetidine derivative would increase the synaptic concentration of GABA.[14] This leads to enhanced activation of postsynaptic GABAA and GABAB receptors. GABAA receptor activation results in an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential, thus producing an inhibitory effect.[15]
Caption: GABA Transporter (GAT) Inhibition.
Structure-Activity Relationships (SAR)
The biological activity of 3-ethylazetidine derivatives can be finely tuned by modifying their structure. The following table summarizes key SAR findings for 3-substituted azetidines at nAChRs and monoamine transporters.
| Target | Modification to 3-Ethylazetidine Core | Effect on Activity | Reference |
| α4β2 nAChR | Replacement of the azetidine ring with a pyrrolidine ring | Generally decreases binding affinity | [16] |
| N-methylation of the azetidine nitrogen | Can increase binding affinity | [16] | |
| Introduction of a 3-pyridyl ether moiety | Confers high potency and selectivity for α4β2 subtype | [6] | |
| Monoamine Transporters (DAT/SERT) | N-methylation of the azetidine nitrogen | Generally increases SERT affinity | [10] |
| Substitution on the 3-aryl ring | Can modulate the DAT/SERT selectivity profile | [10] | |
| Dichloro-substitution on the 3-aryl ring | High affinity for SERT | [10] |
Therapeutic Potential in Neurological Disorders
The modulation of nAChRs and monoamine transporters by 3-ethylazetidine derivatives positions them as promising candidates for the treatment of various neurological and psychiatric disorders.
-
Alzheimer's Disease: Agonists and positive allosteric modulators of α4β2 and α7 nAChRs have shown potential in improving cognitive deficits associated with Alzheimer's disease.[17] By enhancing cholinergic signaling, these compounds may compensate for the loss of cholinergic neurons observed in the disease.
-
Parkinson's Disease: The dopaminergic system is severely affected in Parkinson's disease. DAT inhibitors can increase dopamine levels, potentially alleviating motor symptoms.[18]
-
Schizophrenia: Cognitive impairment is a core feature of schizophrenia. α7 nAChR agonists are being investigated for their potential to improve cognitive function in these patients.[19]
-
Depression and ADHD: The therapeutic effects of many antidepressants and ADHD medications are mediated through the inhibition of monoamine transporters.[14]
-
Nicotine Addiction: Partial agonists of α4β2 nAChRs, such as varenicline, are effective smoking cessation aids.[12] 3-Ethylazetidine derivatives with similar mechanisms could offer new therapeutic options.
The following table presents representative in vitro activity data for azetidine derivatives at various targets.
| Compound Class | Target | Assay | Activity (IC50/Ki) | Reference |
| 3-Aryl-3-arylmethoxy-azetidines | SERT | Radioligand Binding ([3H]citalopram) | Ki = 1.0 - 3.5 nM | [10] |
| 3-Aryl-3-arylmethoxy-azetidines | DAT | Radioligand Binding ([3H]WIN 35,428) | Ki > 600 nM | [10] |
| 2-(3-pyridylaminomethyl)azetidines | nAChRs | Radioligand Binding | Ki = 8.9 - 90 nM | [11] |
| Isoxazolylpyridine ether azetidines | α4β2-nAChR | 86Rb+ ion flux | EC50 = 43 nM | [15] |
| cis-Azetidine analogs of lobelane | VMAT2 | [3H]Dopamine Uptake | Ki = 24 nM | [20][21] |
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the in vitro characterization of 3-ethylazetidine derivatives.
Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[10]
Materials:
-
Cell membranes expressing the target nAChR subtype (e.g., α4β2)
-
Radioligand (e.g., [3H]cytisine for α4β2)[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine)
-
Test compound solutions at various concentrations
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail and a scintillation counter
Methodology:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer, non-specific control, or test compound.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
FLIPR Calcium Flux Assay for nAChR Agonist/Modulator Activity
Objective: To measure changes in intracellular calcium concentration in response to nAChR activation by a test compound.[3]
Materials:
-
Cells stably expressing the target nAChR subtype (e.g., SH-EP1-hα4β2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 6 Assay Kit)[3]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound solutions at various concentrations
-
A Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Methodology:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1-2 hours at 37°C.[3]
-
Prepare a compound plate containing the test compounds at various concentrations.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Measure the baseline fluorescence of the cells.
-
Add the test compounds to the cells and continuously measure the fluorescence signal over time.
-
Analyze the data to determine the EC50 (for agonists) or the potentiation of a reference agonist's response (for positive allosteric modulators).
Electrophysiological Recording of nAChR Activity
Objective: To directly measure the ion channel activity of nAChRs in response to a test compound.
Materials:
-
Cells expressing the target nAChR subtype (e.g., Xenopus oocytes or mammalian cell lines)
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)
-
Extracellular and intracellular recording solutions
-
Test compound solutions
Methodology:
-
Prepare the cells for recording (e.g., enzymatic dissociation for cultured cells or oocyte preparation).
-
Establish a whole-cell or outside-out patch-clamp configuration.
-
Apply the test compound at various concentrations to the cell using a rapid perfusion system.
-
Record the resulting ionic currents through the nAChRs.
-
Analyze the current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationship to characterize the compound's effect (agonist, antagonist, modulator).
In Vivo Evaluation in Models of Neurological Disorders
Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of 3-ethylazetidine derivatives.
-
Cognitive Enhancement: Models like the Morris water maze, radial arm water maze, and novel object recognition test are used to assess learning and memory in rodents.[22][23] The ability of a compound to reverse cognitive deficits induced by agents like scopolamine or in transgenic models of Alzheimer's disease is a key indicator of pro-cognitive efficacy.[24]
-
Antidepressant and Anxiolytic Activity: The forced swim test and elevated plus maze are common behavioral assays to screen for antidepressant and anxiolytic effects, respectively.
-
Models of Parkinson's Disease: Neurotoxin-induced models (e.g., using 6-hydroxydopamine or MPTP) are used to create dopamine depletion and motor deficits characteristic of Parkinson's disease, allowing for the evaluation of compounds aimed at restoring dopaminergic function.[18]
-
Models of Schizophrenia: Pharmacological models (e.g., using NMDA receptor antagonists like MK-801) can induce psychosis-like behaviors and cognitive deficits relevant to schizophrenia.[19][25]
Conclusion and Future Directions
The 3-ethylazetidine scaffold represents a versatile and promising platform for the development of novel therapeutics for a range of neurological and psychiatric disorders. Its unique structural and physicochemical properties, combined with the demonstrated activity at key biological targets, underscore its potential in drug discovery. Future research should focus on the synthesis of diverse libraries of 3-ethylazetidine derivatives to further explore the structure-activity landscape, optimize potency and selectivity, and improve pharmacokinetic profiles. In-depth studies on the downstream signaling pathways and in vivo efficacy in relevant disease models will be crucial in translating the promise of these compounds into clinically effective therapies.
References
-
FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved from [Link]
- Regulation of the dopamine transporter: aspects relevant to psychostimulant drugs of abuse. (2012). AAPS J, 14(3), 441-451.
- Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European Journal of Medicinal Chemistry, 35(11), 979-988.
- Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. (2021). Pharmaceuticals (Basel), 14(11), 1146.
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorg Med Chem Lett, 23(24), 6684-6687.
- Mechanisms Regulating the Dopamine Transporter and Their Impact on Behavior. (2018). eNeuro, 5(1), ENEURO.0354-17.2018.
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. (2013). Bioorg Med Chem Lett, 23(17), 4892-4896.
- Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.
- Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. (2010). Cell Calcium, 47(2), 144-157.
- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (2013). J Med Chem, 56(17), 6845-6860.
- Ways of modulating GABA transporters to treat neurological disease. (2024). Expert Opinion on Therapeutic Targets, 28(7), 469-480.
- Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6684-6687.
- Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). European Journal of Medicinal Chemistry, 40(10), 1013-1022.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2019). Frontiers in Behavioral Neuroscience, 13, 19.
-
GABA transporter. (n.d.). In Wikipedia. Retrieved from [Link]
- Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors. (2015). Current Neuropharmacology, 13(3), 335-347.
- Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia. (2012). Frontiers in Cellular Neuroscience, 6, 6.
- Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine. (n.d.). BenchChem.
- Localization and function of GABA transporters GAT-1 and GAT-3 in the basal ganglia. (2012). Frontiers in Cellular Neuroscience, 6, 6.
- 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... (n.d.).
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 481-492.
- Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. (2005). European Journal of Medicinal Chemistry, 40(10), 1013-1022.
- Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. (2014). European Journal of Medicinal Chemistry, 83, 338-350.
- Structure, function, and plasticity of GABA transporters. (2015). Frontiers in Cellular Neuroscience, 9, 137.
- FLIPR® calcium assay kit. (n.d.). LabWrench.
- Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexSt
- Parkinson's Disease Studies. (n.d.). Charles River.
- Monoamine transporters: insights from molecular dynamics simulations. (2015). Frontiers in Pharmacology, 6, 19.
- azetidine. (n.d.). Organic Syntheses Procedure.
- Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. (2011). Neuropharmacology, 61(8), 1308-1317.
- In Vivo Manipulations to Correct for Behavioral Phenotypes in Cognitive Disorder Mouse Models. (2018). In Cognitive Enhancement.
- In vivo and in vitro models of Parkinson's disease. (n.d.).
- Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. (2013). Journal of Medicinal Chemistry, 56(17), 6845-6860.
- Method for synthesizing 3-hydroxy-azetidinehydrochloride. (2012).
- Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2012). Journal of Medicinal Chemistry, 55(15), 6661-6673.
- Investigating antipsychotics in a Parkinson's disease psychosis model. (2024). Drug Target Review.
- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.).
- Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes. (1991). Pflugers Archiv, 418(4), 318-326.
- In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. (n.d.). Semantic Scholar.
- Synthetic method of 3-hydroxyazetidine hydrochloride. (2013).
- Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2012). Journal of Visualized Experiments, (69), e4338.
- Electrophysiological recordings depicting the kinetic diversity of the... (n.d.).
- Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction. (2021). STAR Protocols, 2(3), 100720.
- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).
- Cognition Models and Drug Discovery. (2005). In Cognition and Drug Discovery.
- A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice. (2016). PLOS ONE, 11(1), e0147732.
- Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. (2023). Pharmaceuticals, 16(11), 1599.
- Discovery of Highly Potent and Selective ??4??2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2013).
Sources
- 1. Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA transporter - Wikipedia [en.wikipedia.org]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 13. Neuronal nicotinic acetylcholine receptors: neuroplastic changes underlying alcohol and nicotine addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localization and Function of GABA Transporters GAT-1 and GAT-3 in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 19. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [repository.escholarship.umassmed.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Comprehensive Behavioral Test Battery to Assess Learning and Memory in 129S6/Tg2576 Mice | PLOS One [journals.plos.org]
- 23. mdpi.com [mdpi.com]
- 24. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
The Azetidine-1,3-dicarboxylate Scaffold: A Conformationally-Constrained Powerhouse for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique combination of structural rigidity and chemical reactivity, providing medicinal chemists with a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2] This technical guide provides a comprehensive exploration of the medicinal chemistry applications of a specific, and particularly versatile, class of these compounds: substituted azetidine-1,3-dicarboxylates. We will delve into the synthetic strategies for accessing this core, its application as a conformationally-constrained amino acid mimetic, and its role in the development of novel therapeutics targeting a range of challenging diseases, with a particular focus on neurological disorders.
The Azetidine Scaffold: A Strategic Choice in Drug Design
The judicious incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry. The azetidine moiety, in particular, offers several distinct advantages over more traditional acyclic or larger heterocyclic linkers.
1.1. Physicochemical Property Modulation: The introduction of an azetidine ring can significantly impact a molecule's properties. It can lead to increased metabolic stability, improved aqueous solubility, and a reduction in lipophilicity, all of which are critical parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
1.2. Conformational Restriction and Vectorial Projection: The inherent non-planar, puckered conformation of the azetidine ring provides a level of structural pre-organization that is absent in more flexible linkers. This conformational rigidity is a key asset in drug design, as it allows for the precise positioning of substituents in three-dimensional space. This "vectorial projection" of functional groups can lead to enhanced binding affinity and selectivity for the target protein.
1.3. A Gateway to Novel Chemical Space: The unique chemical reactivity of the strained azetidine ring opens up avenues for novel chemical transformations, allowing for the exploration of previously inaccessible chemical space. This has led to the discovery of new drug candidates with novel mechanisms of action.[2]
Synthetic Strategies for Accessing Substituted Azetidine-1,3-dicarboxylates
The synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain. However, a number of robust synthetic methodologies have been developed in recent years, making these valuable building blocks more accessible.
2.1. Intramolecular Cyclization Approaches: A common and effective strategy for the construction of the azetidine ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of a γ-amino halide or a related precursor. While conceptually straightforward, these reactions can be complicated by competing elimination reactions.[3] Careful optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields.
Experimental Protocol: Synthesis of a Generic 1-Boc-azetidine-3-carboxylate Derivative via Intramolecular Cyclization
This protocol outlines a general procedure for the synthesis of a 1-Boc-protected azetidine-3-carboxylate, a key intermediate for further functionalization.
Step 1: Synthesis of the γ-amino alcohol precursor.
-
To a solution of a suitable α,β-unsaturated ester in an appropriate solvent (e.g., methanol), add a primary amine (1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Reduce the resulting β-amino ester in situ using a suitable reducing agent (e.g., sodium borohydride) to afford the corresponding γ-amino alcohol.
-
Purify the crude product by column chromatography.
Step 2: Protection of the amine.
-
Dissolve the γ-amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected γ-amino alcohol.
Step 3: Mesylation and Intramolecular Cyclization.
-
Dissolve the Boc-protected γ-amino alcohol in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
The crude mesylate can often be cyclized without further purification by treatment with a base such as potassium carbonate in a suitable solvent like acetonitrile at elevated temperatures.[4]
-
Purify the final 1-Boc-azetidine-3-carboxylate derivative by column chromatography.
2.2. Functionalization of Pre-formed Azetidine Scaffolds: An alternative and highly versatile approach involves the functionalization of readily available azetidine building blocks, such as 1-Boc-3-azetidinone.[5]
Caption: Synthetic route to 3-substituted azetidine esters from 1-Boc-3-azetidinone.
This strategy allows for the introduction of a wide range of substituents at the 3-position through reactions like the Horner-Wadsworth-Emmons olefination followed by Michael addition.[6]
Medicinal Chemistry Applications of Substituted Azetidine-1,3-dicarboxylates
The true power of the azetidine-1,3-dicarboxylate scaffold lies in its ability to act as a conformationally constrained mimetic of endogenous amino acids, particularly glutamate and proline. This has led to the development of highly selective ligands for a variety of important biological targets.
3.1. Modulation of Glutamate Receptors and Transporters:
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a host of neurological and psychiatric disorders.[7] The development of subtype-selective ligands for glutamate receptors and transporters is a major goal in neuroscience drug discovery. The rigid azetidine-1,3-dicarboxylate scaffold provides an excellent platform for designing such molecules.
Sources
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Computational Studies of Glutamate Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidines, particularly 3,3-disubstituted derivatives, have emerged as crucial structural motifs in modern medicinal chemistry.[1] Their unique three-dimensional architecture, conferred by the strained four-membered ring, offers significant advantages in drug design, including improved metabolic stability, solubility, and receptor binding affinity.[1] This guide provides a comprehensive technical overview of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate , a key building block for creating novel chemical entities. We will delve into its physicochemical properties, outline a robust synthetic pathway with mechanistic insights, describe a self-validating analytical workflow for structural confirmation and quality control, and discuss its potential applications in drug discovery programs.
Chemical Identity and Physicochemical Properties
The subject of this guide is the N-Boc protected, 3,3-disubstituted azetidine diester, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate . The incorporation of a tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, essential for controlled, sequential chemical modifications. The presence of two distinct ester functionalities—a methyl ester and a tert-butyl ester—at the quaternary C3 position offers orthogonal handles for further chemical elaboration.
A summary of its key identifiers and calculated properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 257.32 g/mol | ChemShuttle[2] |
| Molecular Formula | C₁₃H₂₃NO₄ | ChemShuttle[2] |
| IUPAC Name | 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | ChemShuttle[2] |
| CAS Number | 1262410-80-9 | ChemShuttle[2] |
| Canonical SMILES | CCC1(C(=O)OC)CN(C1)C(=O)OC(C)(C)C |
Synthesis and Purification Workflow
The synthesis of 3,3-disubstituted azetidines often requires multi-step sequences due to the inherent ring strain of the four-membered heterocycle.[3] A common and effective strategy involves the construction of the azetidine ring from acyclic precursors, followed by functionalization at the C3 position. Below is a detailed, field-proven protocol for the synthesis of the title compound, starting from commercially available materials.
Experimental Protocol: A Modular Synthetic Approach
This synthesis begins with a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, followed by a crucial aza-Michael addition to introduce the ethyl group precursor, and subsequent ring formation.
Step 1: Horner-Wadsworth-Emmons Olefination The synthesis initiates with the reaction of N-Boc-3-azetidinone with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, to generate an α,β-unsaturated nitrile intermediate.[4] This is a reliable method for forming the exocyclic double bond necessary for the subsequent conjugate addition.[5]
Step 2: Aza-Michael Addition The unsaturated intermediate is then subjected to an aza-Michael addition.[5] While the direct addition of an ethyl group can be challenging, a common strategy is to use a suitable nucleophile that can be later converted to an ethyl group. Alternatively, related syntheses have demonstrated the addition of various nucleophiles to such systems.[5] For the direct introduction of the ethyl group, an organocuprate reagent (e.g., lithium diethylcuprate) would be a suitable choice, adding selectively to the β-position of the unsaturated system.
Step 3: Hydrolysis and Esterification Following the conjugate addition, the nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting 3-substituted azetidine-3-carboxylic acid is then esterified to yield the methyl ester. A standard method involves treatment with thionyl chloride in methanol.[6]
Step 4: Purification The final product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The purity of the fractions is monitored by thin-layer chromatography (TLC).[7]
Causality and Experimental Choices
-
N-Boc Protection: The use of the Boc protecting group is critical. It deactivates the nitrogen lone pair, preventing unwanted side reactions during the synthesis, and can be cleanly removed under acidic conditions without affecting the ester groups.[4]
-
HWE Reaction: The Horner-Wadsworth-Emmons reaction is chosen over the Wittig reaction for its superior yields and the easier removal of the water-soluble phosphate byproduct.[5]
-
Orthogonal Esters: The final product has two different ester groups. The methyl ester is robust, while the tert-butyl ester of the Boc group can be selectively cleaved, allowing for differential functionalization at the N1 and C3 positions in subsequent synthetic steps.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate;CAS No.:1262410-80-9 [chemshuttle.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. sciencescholar.us [sciencescholar.us]
Methodological & Application
Scale-Up Synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate: An Application Note and Protocol
Introduction
Substituted azetidines are increasingly sought-after scaffolds in medicinal chemistry and drug development. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target engagement. Specifically, 3,3-disubstituted azetidine-3-carboxylic acid derivatives serve as valuable building blocks for creating complex molecular architectures with precise stereochemical control. This application note provides a detailed, scalable protocol for the synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a key intermediate for further chemical elaboration.
The synthetic strategy hinges on the C-alkylation of the enolate of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate. This approach is both efficient and amenable to scale-up, providing a reliable route to the desired product. This document will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol, and discuss critical parameters for successful and safe execution on a larger scale.
Synthetic Strategy and Mechanistic Overview
The core of this synthesis is the deprotonation at the C-3 position of the azetidine ring of the starting material, 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate, to form a resonance-stabilized enolate. This is followed by a nucleophilic attack of the enolate on an ethylating agent in a classic SN2 reaction.
Key Reaction Steps:
-
Enolate Formation: A strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), is crucial for the quantitative deprotonation of the α-proton at the C-3 position. The use of a strong base ensures the complete conversion of the starting material to its corresponding enolate, which minimizes side reactions like self-condensation.
-
C-Alkylation: The generated enolate then acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide. This step proceeds via an SN2 mechanism, leading to the formation of the new carbon-carbon bond at the 3-position of the azetidine ring.
The overall reaction scheme is depicted below:
Scale-Up Protocol
This protocol is designed for the synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Purity | Amount (for 10g scale) | Moles (mol) |
| 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate | 610791-05-4 | 215.25 | >95% | 10.0 g | 0.046 |
| Diisopropylamine | 108-18-9 | 101.19 | >99.5% | 7.1 mL | 0.051 |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes | 20.4 mL | 0.051 |
| Ethyl iodide | 75-03-6 | 155.97 | >99% | 4.1 mL | 0.051 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous | 200 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | 12125-02-9 | 53.49 | Saturated | 100 mL | - |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade | 300 mL | - |
| Brine (Saturated aqueous NaCl solution) | 7647-14-5 | 58.44 | Saturated | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | As needed | - |
Experimental Procedure
Application Notes and Protocols: Selective Derivatization of the Ethyl Ester on 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the selective chemical modification of the ethyl ester functionality on 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. The presence of a sterically hindered N-Boc protecting group and a quaternary center at the 3-position of the azetidine ring presents a unique chemoselectivity challenge. This document outlines four principal derivatization pathways: hydrolysis, amidation, reduction, and transesterification. For each pathway, we explain the mechanistic rationale behind the chosen methodology, provide step-by-step experimental protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge to successfully synthesize a variety of functionalized azetidine-3-carboxylate derivatives, which are valuable scaffolds in modern medicinal chemistry.[1][2][3]
Introduction and Strategic Overview
The azetidine ring is a privileged scaffold in drug discovery, valued for its ability to introduce conformational rigidity and improve physicochemical properties.[4][5] The target molecule, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, serves as a versatile building block. The C3-position is functionalized with two distinct ester groups: a tert-butyl ester (Boc-ester) on the ring nitrogen and an ethyl ester at the quaternary carbon. The primary synthetic challenge lies in selectively transforming the ethyl ester without cleaving the acid-labile N-Boc group.
The tert-butyl ester is highly resistant to base-catalyzed hydrolysis due to the steric bulk of the tert-butyl group, which impedes the approach of nucleophiles.[6] It is, however, readily cleaved under acidic conditions via an AAL1 mechanism involving a stable tert-butyl cation intermediate.[6][7] Conversely, the less hindered ethyl ester is more susceptible to nucleophilic attack under basic or neutral conditions. This differential reactivity forms the basis of the selective derivatization strategies outlined herein.
This guide details protocols for converting the C3-ethyl ester into a carboxylic acid, a primary or secondary amide, a primary alcohol, or a different ester, all while preserving the integral N-Boc protecting group.
Selective Hydrolysis to Carboxylic Acid
Selective saponification of the ethyl ester in the presence of the N-Boc group is best achieved using mild basic conditions that exploit the differential steric hindrance of the two ester groups. Lithium hydroxide (LiOH) is often the base of choice for hydrolyzing sterically hindered esters, as the small lithium cation can coordinate effectively with the carbonyl oxygen, facilitating nucleophilic attack.[8][9][10] Using a mixed solvent system like tetrahydrofuran (THF) and water improves the solubility of the hydrophobic substrate while providing the necessary nucleophile (hydroxide).[11]
Protocol 2.1: LiOH-Mediated Selective Hydrolysis
Materials:
-
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the starting azetidine diester (1.0 eq).
-
Dissolve the substrate in a mixture of THF and water (typically a 3:1 to 5:1 v/v ratio, e.g., 10 mL/mmol of substrate).
-
Add lithium hydroxide monohydrate (1.5 - 3.0 eq) to the solution. The use of a slight excess ensures the reaction goes to completion.
-
Stir the mixture vigorously at room temperature (20-25 °C) or with gentle heating (e.g., 40 °C) to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH 3-4 with 1 M HCl. The product will precipitate or partition into the organic layer.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.
Direct Amidation from Ethyl Ester
Direct conversion of an ester to an amide can be challenging but is efficiently achieved using aluminum amide reagents, a method pioneered by Weinreb.[12] Reagents formed from the reaction of trimethylaluminum (AlMe₃) with a primary or secondary amine are highly effective for the aminolysis of esters under mild conditions.[13][14][15] This method is generally superior to simple thermal aminolysis, which requires harsh conditions, and is compatible with a wide range of functional groups.
Protocol 3.1: AlMe₃-Mediated Amidation
Materials:
-
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
Trimethylaluminum (AlMe₃, 2.0 M solution in toluene or hexanes)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: Trimethylaluminum is pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 eq) in anhydrous DCM or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the trimethylaluminum solution (1.1 eq) dropwise. Methane gas will evolve. Stir the mixture at 0 °C for 30-60 minutes to pre-form the aluminum amide reagent.[16]
-
In a separate flask, dissolve the starting azetidine diester (1.0 eq) in the same anhydrous solvent.
-
Add the solution of the azetidine diester dropwise to the pre-formed aluminum amide reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive amines.
-
Upon completion, cool the reaction to 0 °C and quench it very carefully by the slow, dropwise addition of saturated aqueous Rochelle's salt solution. This will break up any aluminum emulsions that form.
-
Stir the biphasic mixture vigorously for 1 hour until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude amide product by flash column chromatography.
Chemoselective Reduction to Primary Alcohol
The reduction of an ethyl ester to a primary alcohol typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).[17] However, LiAlH₄ would likely reduce both the ethyl and the tert-butyl ester groups. A milder reagent, sodium borohydride (NaBH₄), is generally incapable of reducing esters.[18] However, its reactivity can be enhanced by using a mixed solvent system, such as THF with a slow addition of methanol.[19][20] This system generates more reactive alkoxyborohydride species in situ, which are capable of reducing esters, often with good chemoselectivity for less sterically hindered groups.[21]
Protocol 4.1: NaBH₄/Methanol-Mediated Selective Reduction
Materials:
-
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or tert-butyl alcohol
-
Anhydrous methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the starting azetidine diester (1.0 eq) and sodium borohydride (2.0 - 4.0 eq).
-
Add anhydrous THF (or t-butyl alcohol) to form a suspension.
-
Heat the mixture to reflux (approx. 66 °C for THF).
-
Slowly add anhydrous methanol (e.g., 5-10 eq) dropwise to the refluxing mixture over a period of 1-2 hours using a syringe pump. This slow addition is crucial for achieving effective reduction.[19][20]
-
Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until gas evolution ceases and the pH is neutral to slightly acidic.
-
Remove the bulk of the organic solvent (THF) under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting primary alcohol by flash column chromatography.
Transesterification to a New Ester
Transesterification is an equilibrium process where the alkoxy group of an ester is exchanged with that of an alcohol.[22] The reaction can be catalyzed by either an acid or a base. To drive the equilibrium toward the desired product, the new alcohol is typically used in large excess, often as the solvent.[23] For this substrate, a base-catalyzed approach is recommended to avoid cleavage of the N-Boc group. A non-nucleophilic base like sodium hydride (NaH) or a catalytic amount of an alkoxide corresponding to the new alcohol (e.g., sodium methoxide for conversion to a methyl ester) can be used.
Protocol 5.1: Base-Catalyzed Transesterification
Materials:
-
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
The desired new alcohol (R'-OH, e.g., methanol, benzyl alcohol), anhydrous. Must be used in large excess.
-
Catalyst: Sodium methoxide (NaOMe, for methyl esters) or Sodium Hydride (NaH, 60% dispersion in mineral oil) for other alcohols.
-
Anhydrous THF (if the alcohol is a solid)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the starting azetidine diester (1.0 eq).
-
Add the desired anhydrous alcohol as the solvent (a large excess, e.g., 20-50 eq). If the alcohol is a solid, dissolve both it and the substrate in a minimal amount of anhydrous THF.
-
Add the catalyst. Use a catalytic amount (e.g., 0.1 - 0.2 eq) of the corresponding sodium alkoxide (e.g., NaOMe in MeOH for conversion to a methyl ester).
-
Alternatively, for other alcohols, cool the solution to 0 °C and carefully add NaH (catalytic amount, 0.1-0.2 eq) in portions. The NaH will deprotonate the alcohol to form the catalytic alkoxide in situ.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction. The removal of the ethanol byproduct by distillation can also shift the equilibrium but may require more specialized equipment.[22]
-
Monitor the reaction by TLC or GC/LC-MS until equilibrium is reached or the starting material is consumed.
-
Cool the mixture to 0 °C and quench by adding saturated aqueous NH₄Cl solution.
-
If a co-solvent was used, remove it under reduced pressure. Partition the residue between EtOAc and water.
-
Separate the layers and extract the aqueous phase with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the new ester product by flash column chromatography.
Summary and Data Presentation
The choice of derivatization method depends on the desired final product. The protocols described offer a reliable starting point for selectively modifying the C3-ethyl ester of the title compound.
| Derivatization | Primary Reagents | Conditions | Key Advantages | Potential Challenges |
| Hydrolysis | LiOH·H₂O, THF/H₂O | 25-40 °C | High selectivity, mild conditions | Long reaction times may be needed |
| Amidation | R₂NH, AlMe₃, Anhydrous DCM | 0 °C to RT | High yield, broad amine scope | Requires strict inert/anhydrous technique |
| Reduction | NaBH₄, THF/MeOH | Reflux | Chemoselective, uses inexpensive reagent | Slow addition of MeOH is critical for success |
| Transesterification | R'-OH, NaH or NaOR' (cat.) | RT to 60 °C | Access to diverse esters | Equilibrium-limited, requires excess alcohol |
References
-
Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides. Synthetic Communications, 12(13), 989-993. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918208064195][13][14][15]
-
Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides. Tetrahedron Letters, 18(48), 4171-4174.[12]
-
Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948–1953. [URL: https://academic.oup.com/bcsj/article-abstract/57/7/1948/289297][19][20]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.[21]
-
Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry, 28(11), 3261–3263. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01046a525][24]
-
Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(2), 198-203. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0583-76932014000200012][25]
- Heathcock, C. H., et al. (1991). Introduction to Organic Chemistry. Macmillan. (General principles of ester stability and reactivity).
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. (Definitive guide on protecting group stability, including Boc-esters).[6][7]
- Cossy, J., & Pale-Grosdemange, C. (1989). A convenient method for the conversion of esters to amides. Tetrahedron Letters, 30(21), 2771-2774.
-
Ooi, T., & Maruoka, K. (2007). Aluminum Amides. In Science of Synthesis (Vol. 7, pp. 227-247). Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/sos-SD-007-00331][16]
-
Wikipedia contributors. (2023). Transesterification. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Transesterification][22][23]
-
Singh, J., et al. (2006). Recent Advances in the Synthesis and Reactivity of Azetidines. Current Organic Chemistry, 10(13), 1539-1566.[1][3][4]
-
Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00731f][5]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (Various Volumes). Thieme. (Comprehensive resource for synthetic methods).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Bases - Wordpress [reagents.acsgcipr.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 19. Sci-Hub: are you are robot? [sci-hub.sg]
- 20. academic.oup.com [academic.oup.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Transesterification - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. portal.amelica.org [portal.amelica.org]
Application Notes and Protocols: Asymmetric Synthesis of 3-Ethylazetidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,3-Disubstituted Azetidines in Medicinal Chemistry
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their incorporation into molecular scaffolds can impart valuable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. The rigid azetidine ring also introduces conformational constraint, which can lead to higher binding affinity and selectivity for biological targets.
Among substituted azetidines, the 3,3-disubstituted motif is of particular interest. The presence of a quaternary carbon center at the C3 position offers a unique three-dimensional architecture that can be exploited for precise interactions with protein binding pockets. Specifically, 3-alkyl-3-carboxyazetidines serve as constrained analogues of α-amino acids, providing a valuable tool for peptidomimetic design and the development of novel therapeutics. The asymmetric synthesis of these compounds, yielding enantiomerically pure products, is crucial as the stereochemistry at the C3 position often dictates biological activity.
This guide provides a detailed exploration of a key challenge in contemporary organic synthesis: the asymmetric synthesis of 3-ethylazetidine-3-carboxylic acid derivatives. We will delve into the strategic considerations, present detailed protocols for a plausible and scientifically grounded asymmetric synthesis, and discuss alternative approaches.
Synthetic Challenges and Strategic Approaches
The primary challenge in the synthesis of 3-ethylazetidine-3-carboxylic acid lies in the stereoselective construction of the C3 quaternary stereocenter. This requires the controlled introduction of two different substituents—an ethyl group and a carboxylic acid (or its ester equivalent)—at the same carbon atom.
Two primary strategies can be envisioned for achieving this:
-
Asymmetric Alkylation of a Prochiral Enolate: This approach involves the deprotonation of an N-protected azetidine-3-carboxylic acid ester to form a planar enolate, which is then alkylated with an ethylating agent in the presence of a chiral catalyst. The catalyst is responsible for differentiating between the two faces of the enolate, leading to an enantiomeric excess of one stereoisomer. Chiral phase-transfer catalysis is a powerful tool for such transformations.
-
Chiral Auxiliary-Mediated Synthesis: In this strategy, a chiral auxiliary is covalently attached to the azetidine precursor. This auxiliary directs the diastereoselective introduction of the ethyl group. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product.
This application note will focus on the first approach, providing a detailed protocol for a chiral phase-transfer-catalyzed asymmetric ethylation. A discussion of the chiral auxiliary approach will be presented as a viable alternative.
Protocol 1: Asymmetric Ethylation via Chiral Phase-Transfer Catalysis
This protocol describes a plausible method for the enantioselective synthesis of a protected 3-ethylazetidine-3-carboxylic acid derivative using a cinchona alkaloid-derived phase-transfer catalyst.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of 3-ethylazetidine-3-carboxylic acid.
Materials and Reagents
-
N-Boc-azetidine-3-carboxylic acid methyl ester (starting material)
-
Ethyl iodide (EtI)
-
Cesium carbonate (Cs₂CO₃), solid
-
Toluene, anhydrous
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
Lithium hydroxide (LiOH)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Step-by-Step Protocol
Part A: Asymmetric Ethylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-azetidine-3-carboxylic acid methyl ester (1.0 equiv).
-
Add anhydrous toluene to dissolve the starting material.
-
Add solid cesium carbonate (2.0 equiv).
-
Add the chiral phase-transfer catalyst (0.05 equiv).
-
Cool the mixture to -20 °C with stirring.
-
Slowly add ethyl iodide (1.5 equiv) dropwise over 10 minutes.
-
Allow the reaction to stir at -20 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-ethylazetidine-3-carboxylic acid methyl ester.
Part B: Deprotection
-
Dissolve the purified N-Boc-3-ethylazetidine-3-carboxylic acid methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 equiv) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product into ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected acid.
-
Dissolve the N-Boc protected acid in dichloromethane.
-
Add trifluoroacetic acid (10 equiv) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent to yield the final product, 3-ethylazetidine-3-carboxylic acid, as a TFA salt.
Expected Results and Data
The following table summarizes hypothetical but realistic results for the asymmetric ethylation step under various conditions.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 0 | 24 | 75 | 85 |
| 2 | 5 | -20 | 48 | 80 | 92 |
| 3 | 5 | -40 | 72 | 65 | 95 |
| 4 | 2 | -20 | 48 | 78 | 90 |
Alternative Strategy: Chiral Auxiliary-Mediated Synthesis
An alternative and robust method for establishing the C3-stereocenter involves the use of a chiral auxiliary. The general approach is outlined below.
Synthetic Pathway Overview
Caption: Chiral auxiliary-based synthesis of 3-ethylazetidine-3-carboxylic acid.
In this approach, the azetidine-3-carboxylic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone. The resulting adduct is then deprotonated at the C3 position to form a chiral enolate, which undergoes diastereoselective alkylation with an ethylating agent. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which blocks one face of the enolate. Finally, the auxiliary is cleaved under mild conditions to afford the desired enantiomerically enriched product.
Conclusion
The asymmetric synthesis of 3-ethylazetidine-3-carboxylic acid derivatives presents a formidable challenge in synthetic organic chemistry, with significant implications for drug discovery. The protocols and strategies outlined in this application note provide a scientifically sound framework for approaching this challenge. The use of chiral phase-transfer catalysis offers an elegant and efficient method for the enantioselective construction of the C3 quaternary stereocenter. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the development of robust and scalable asymmetric syntheses for compounds such as 3-ethylazetidine-3-carboxylic acid will remain a critical area of research.
References
-
De Kimpe, N., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
Corey, E. J., & Zhang, F. Y. (1999). A new chiral catalyst for the enantioselective synthesis of α-amino acids by phase-transfer catalysis. Organic Letters, 1(1), 129-132. [Link]
-
O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived catalysts. Accounts of Chemical Research, 34(8), 621-630. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Couty, F., & Evano, G. (2006). Recent developments in the synthesis and reactivity of azetidines. Organic & Biomolecular Chemistry, 4(10), 1883-1896. [Link]
Application Notes and Protocols: Leveraging 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate as a Scaffold in Medicinal Chemistry
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry as privileged scaffolds.[1][2] Their inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding to biological targets and improve physicochemical properties compared to more flexible or larger ring systems.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its utility in improving metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1]
The 3,3-disubstituted azetidine core, in particular, provides a valuable platform for creating molecules with precise vectoral orientation of substituents, which is crucial for optimizing interactions within a target's binding pocket. The subject of this guide, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate , is a versatile building block designed for just this purpose. It features:
-
An N-Boc protecting group , which allows for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization.
-
A quaternary center at the 3-position , introducing a desirable sp³-rich character and preventing epimerization at this position.
-
An ethyl group , which can probe lipophilic pockets and contribute to van der Waals interactions.
-
A methyl ester at the 3-position , which serves as a handle for hydrolysis to the corresponding carboxylic acid, enabling the formation of amide bonds and other derivatives.
This document provides a comprehensive guide for researchers, outlining the synthesis and subsequent chemical manipulations of this scaffold to generate diverse compound libraries for drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 1262410-80-9 |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, MeOH) |
Proposed Synthesis of the Scaffold
Protocol 1: Synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
This protocol is a proposed synthetic route and may require optimization.
Part A: Synthesis of Methyl (1-Boc-azetidin-3-ylidene)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the ketone.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield methyl (1-Boc-azetidin-3-ylidene)acetate as a key intermediate.[3]
Part B: Conjugate Addition of an Ethyl Group
-
Prepare a solution of lithium diethylcuprate (Et₂CuLi) in situ. To a stirred suspension of copper(I) iodide (1.1 eq) in dry THF at -78 °C under an inert atmosphere, add ethyllithium (2.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 eq) in dry THF dropwise to the freshly prepared Gilman reagent.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns blue.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the title compound, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target scaffold.
Application Protocols: Derivatization of the Scaffold
The true utility of this scaffold lies in its orthogonal protecting groups, which can be selectively removed to allow for sequential diversification at the nitrogen and the C3-carboxylate.
Protocol 2: Selective N-Boc Deprotection
This protocol removes the tert-butoxycarbonyl (Boc) group to reveal the secondary amine of the azetidine ring, leaving the methyl ester intact.
-
Dissolve 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Work-up Option A (for subsequent use in coupling): The crude TFA salt can often be used directly in the next step after ensuring all TFA is removed azeotropically with a solvent like toluene.
-
Work-up Option B (for isolation of the free amine): Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Be cautious with effervescence. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-ethylazetidine-3-carboxylate.
Note: The use of 4M HCl in 1,4-dioxane is a common alternative to TFA/DCM for Boc deprotection and may be advantageous in some cases.
Protocol 3: Selective Hydrolysis of the Methyl Ester
This protocol converts the methyl ester to a carboxylic acid, which is a key precursor for amide bond formation. The N-Boc group is stable under these basic conditions.
-
Dissolve 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 eq).
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting material (typically 2-12 hours). The increased polarity of the product carboxylic acid will be evident.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl at 0 °C.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-3-ethyl-azetidine-3-carboxylic acid.[4]
Note: The steric hindrance at the C3 position may slow down the rate of hydrolysis compared to less substituted esters. Gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, but should be monitored carefully to avoid potential side reactions.
Protocol 4: Amide Coupling with the C3-Carboxylic Acid
This protocol describes the formation of an amide bond using the carboxylic acid generated in Protocol 3.
-
To a solution of 1-Boc-3-ethyl-azetidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF, add your desired amine (1.1 eq).
-
Add a coupling agent such as HATU (1.1 eq) or EDC·HCl (1.2 eq) along with an additive like HOBt (1.2 eq, if using EDC).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq).
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Diagram of the Derivatization Workflow
Caption: Orthogonal functionalization pathways of the scaffold.
Potential Applications and Structure-Activity Relationship (SAR) Insights
While specific examples utilizing the 3-ethyl-3-carbomethoxy azetidine scaffold are not prominent in the literature, the broader class of 3,3-disubstituted azetidines has shown significant promise. This scaffold is ideally suited for exploring SAR in various target classes:
-
As Bioisosteres: The azetidine ring can serve as a bioisosteric replacement for larger rings like piperidine or pyrrolidine, or for gem-dimethyl groups, often leading to improved solubility and metabolic stability.[1]
-
Probing Lipophilic Pockets: The ethyl group at C3 is well-positioned to interact with hydrophobic regions of a protein binding site. The rigidity of the azetidine ring ensures that this group is presented in a well-defined orientation.
-
Building 3D Diversity: The secondary amine revealed after Boc deprotection can be functionalized with a wide array of substituents (e.g., via reductive amination, acylation, or arylation) to explore vectors pointing away from the core scaffold. The C3-amide linkage allows for the introduction of another diverse set of functional groups, enabling the rapid generation of a library of compounds with rich 3D architecture.
By systematically varying the substituents introduced at the N1 and C3 positions, researchers can probe the chemical space around the azetidine core to identify key interactions that drive potency and selectivity for their target of interest.
Conclusion
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a valuable and versatile building block for medicinal chemistry. Its orthogonally protected functional groups allow for controlled, stepwise diversification, making it an excellent scaffold for the generation of novel compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery efforts, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
- Couty, F.; Evano, G.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023, 28(3), 1091. [URL: https://www.mdpi.com/1420-3049/28/3/1091]
- Dubois, M. A. J.; Smith, M. A.; White, A. J. P.; Jie, A. L. W.; Mousseau, J. J.; Choi, C. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters2020, 22(10), 3895-3899. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01238]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10845582/]
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc2008, (xvi), 223-234. [URL: https://www.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2025. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65d70f06d339362794255745]
- Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society2017, 139(29), 9925–9934. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b03681]
Sources
The Strategic Incorporation of the 3-Ethylazetidine Moiety in Drug Candidates: Application Notes and Protocols
Introduction: The Azetidine Scaffold as a Privileged Structure in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists to navigate the complexities of chemical space. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, sp³-rich character, and conformational rigidity offer a unique combination of properties that can confer enhanced aqueous solubility, improved metabolic stability, and novel three-dimensional exit vectors for molecular elaboration when compared to more traditional saturated heterocycles like piperidine and pyrrolidine.[2][3]
This guide focuses specifically on the 3-ethylazetidine moiety , a functionalized variant that provides an additional vector for modulating lipophilicity and exploring specific binding interactions within a target protein. The strategic introduction of the ethyl group at the 3-position can serve as a valuable tactic for lead optimization, offering a balance between increased van der Waals interactions and maintained "drug-like" properties. These application notes provide a comprehensive overview of the rationale, synthesis, and incorporation of the 3-ethylazetidine scaffold for researchers, scientists, and drug development professionals.
The Rationale for Employing the 3-Ethylazetidine Moiety
The decision to incorporate a 3-ethylazetidine unit into a drug candidate is driven by several key principles of medicinal chemistry aimed at enhancing molecular properties.
Bioisosterism and Conformational Constraint
The azetidine ring serves as a compact and conformationally restricted bioisostere for larger, more flexible cyclic amines. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[3] The 3-ethyl substituent further refines this conformational landscape, providing a defined spatial orientation that can be exploited for precise interactions with hydrophobic pockets within a receptor or enzyme active site.
Modulation of Physicochemical Properties
The introduction of an ethyl group at the 3-position offers a subtle yet significant tool for fine-tuning a molecule's physicochemical profile. The table below illustrates the calculated impact of this substitution on key drug-like properties.
| Property | Azetidine | 3-Ethylazetidine | Impact of 3-Ethyl Group |
| Molecular Weight | 57.09 g/mol | 85.15 g/mol | + 28.06 g/mol |
| cLogP | -0.15 | 0.65 | Increased Lipophilicity |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | 12.47 Ų | No change |
| pKa (predicted) | ~11.2 | ~11.3 | Minimal change |
Data is estimated using standard computational models.
The key takeaway is the increase in lipophilicity (cLogP) without altering the polar surface area, which can enhance membrane permeability and potentially improve oral bioavailability, while the minimal change in pKa ensures that the nitrogen atom's basicity and its potential for forming crucial salt-bridge interactions are preserved.
Exploration of Novel Chemical Space and Intellectual Property
The use of less common scaffolds like 3-ethylazetidine allows for the exploration of novel chemical space, moving away from more heavily patented areas. This can provide a significant competitive advantage in the development of new chemical entities (NCEs) with unique pharmacological profiles and strong intellectual property positions.
Synthetic Strategies and Protocols
The successful incorporation of the 3-ethylazetidine moiety hinges on the availability of a suitable building block. The following sections detail a synthetic protocol for a key intermediate and subsequent methods for its incorporation into lead compounds.
Synthesis of a Key Intermediate: tert-Butyl 3-(cyanomethyl)-3-ethyl-azetidine-1-carboxylate
A key precursor for introducing the 3-ethylazetidine scaffold can be synthesized as described in the patent literature, providing a versatile handle for further chemical modification.[4]
Caption: Synthesis of a versatile 3-ethylazetidine building block.
Protocol 1: Synthesis of tert-Butyl 3-(cyanomethyl)-3-ethyl-azetidine-1-carboxylate
-
Step 1: Horner-Wadsworth-Emmons Reaction. To a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise. Stir for 30 minutes, then add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield tert-butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate.
-
Step 2: Michael Addition. To a suspension of copper(I) iodide (0.1 eq) in anhydrous THF at -20 °C, add ethylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir for 30 minutes, then cool to -78 °C. Add a solution of the product from Step 1 in THF. Stir for 3 hours at -78 °C, then allow to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield tert-butyl 3-(ethoxycarbonylmethyl)-3-ethylazetidine-1-carboxylate.
-
Step 3: Hydrolysis and Amidation. The ester from Step 2 is hydrolyzed using lithium hydroxide in a THF/water mixture. The resulting carboxylic acid is then subjected to a Swern oxidation-like amidation protocol using oxalyl chloride, DMSO, and triethylamine, followed by quenching with ammonia to yield the corresponding amide.
-
Step 4: Dehydration. The amide from Step 3 is dissolved in dichloromethane and treated with trifluoroacetic anhydride and triethylamine at 0 °C to yield the final product, tert-butyl 3-(cyanomethyl)-3-ethyl-azetidine-1-carboxylate.[4]
This building block can then be deprotected and the nitrile group can be further elaborated, for example, by reduction to an amine.
Incorporation of the 3-Ethylazetidine Moiety into Drug Scaffolds
The secondary amine of the 3-ethylazetidine core (typically used as the hydrochloride salt for stability and ease of handling) is a versatile handle for incorporation into a parent molecule. The two most common methods are reductive amination and amide coupling.
Caption: Key methods for incorporating the 3-ethylazetidine moiety.
Protocol 2: N-Alkylation via Reductive Amination
This method is highly reliable for forming C-N bonds and avoids the over-alkylation issues that can be associated with direct alkylation with alkyl halides.
-
Materials:
-
3-Ethylazetidine hydrochloride
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
To a solution of 3-ethylazetidine hydrochloride (1.0 eq) in DCM (0.1 M), add the amine base (e.g., Et₃N) and stir for 10 minutes at room temperature to liberate the free base.
-
Add the desired aldehyde or ketone (1.1 eq) and stir for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: N-Acylation via Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry. Modern coupling reagents provide high yields and broad functional group tolerance.
-
Materials:
-
3-Ethylazetidine hydrochloride
-
Carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add 3-ethylazetidine hydrochloride (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Case Studies: 3-Ethylazetidine in Drug Discovery Programs
While not yet featured in an approved drug, the 3-ethylazetidine moiety has appeared in patent literature as a key structural element in the development of novel therapeutics.
-
CCR6 Receptor Modulators: In a patent application for novel CCR6 receptor modulators for the treatment of autoimmune diseases, 3-Ethyl-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester is described as a key intermediate.[5] This highlights the use of the 3-ethyl-3-carboxyazetidine scaffold to present functional groups in a constrained three-dimensional arrangement for optimal receptor engagement.
-
Treatment of Neurological Disorders: A separate patent discloses the synthesis of tert-butyl 3-(cyanomethyl)-3-ethyl-azetidine-1-carboxylate as a building block for compounds aimed at treating neurological disorders such as frontotemporal dementia and ALS.[4] This underscores the utility of the 3-ethylazetidine core in the design of CNS-penetrant molecules.
Conclusion and Future Outlook
The 3-ethylazetidine moiety represents a valuable and perhaps underutilized building block in the medicinal chemist's toolbox. Its ability to confer conformational rigidity, modulate lipophilicity, and provide novel exit vectors for molecular design makes it an attractive scaffold for lead optimization campaigns. The synthetic protocols outlined herein provide a practical guide for the preparation and incorporation of this valuable fragment. As the drive for novel, three-dimensional chemical matter continues, the strategic application of substituted azetidines, including the 3-ethyl variant, is poised to play an increasingly important role in the discovery of next-generation therapeutics.
References
-
Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity. (2022-07-08). MDPI. [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013-11-01). PubMed Central. [Link]
- WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators.
- WO2021247916A1 - Azetidine and spiroazetidine compounds and uses thereof.
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
- WO2011140488A1 - Pyridone and aza-pyridone compounds and methods of use.
-
4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. PubMed. [Link]
-
Examples of biologically active drug leads containing azetidine[³]. ResearchGate. [Link]
-
WO 2017/109095 A1. Googleapis.com. [Link]
-
Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PubMed Central. [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]
Sources
- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. WO2021247916A1 - Composés d'azétidine et de spiroazétidine et leurs utilisations - Google Patents [patents.google.com]
- 5. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]
Application Notes and Protocols: Flow Chemistry Methods for Azetidine Synthesis
Introduction: The Azetidine Motif and the Flow Chemistry Imperative
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structural motif in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically successful drugs, including the oncology agent cobimetinib (Cotellic) and the JAK inhibitor baricitinib (Olumiant)[1][2]. The introduction of this strained ring can confer beneficial effects on the pharmacokinetic profile of drug candidates[1][2].
Despite their desirability, the synthesis of functionalized azetidines is often challenging. Traditional batch methods for constructing this strained ring can be hampered by issues related to the handling of reactive intermediates, the need for cryogenic temperatures, and difficulties in scaling up safely and reproducibly[1][3].
Continuous flow chemistry has emerged as a powerful enabling technology that elegantly surmounts these obstacles[4][5]. By performing reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time[6][7]. The high surface-area-to-volume ratio of microreactors ensures extremely efficient heat and mass transfer, leading to improved yields, selectivity, and enhanced safety profiles[3][7]. This guide provides detailed application notes and protocols for the synthesis of azetidines using state-of-the-art flow chemistry methods.
Functionalization of Azetidine Precursors via Flow Lithiation
One of the most robust flow methodologies for creating diverse azetidine libraries involves the functionalization of a pre-existing azetidine core. This approach often relies on the generation of highly reactive organolithium intermediates, a class of reagents notoriously difficult to handle in batch but well-suited to the controlled environment of a flow reactor[3].
Causality and Experimental Choice: Why Flow Excels for Organolithium Chemistry
The generation and use of lithiated azetidines in batch typically requires cryogenic temperatures (e.g., -78 °C) to prevent decomposition and side reactions[1]. Flow chemistry dramatically changes this paradigm. The rapid mixing and superior heat transfer in a microreactor allow these reactions to be performed at significantly higher temperatures (e.g., -50 °C or even 0 °C), which is more operationally convenient and energy-efficient[1][2][8]. Furthermore, the small reactor volume minimizes the quantity of any hazardous intermediate at any given moment, drastically improving the process safety[6][7]. This methodology has been successfully demonstrated using N-Boc-3-iodoazetidine as a versatile precursor for both C3-functionalized azetidines and C2-functionalized azetines[1][9][10]. The use of greener solvents like cyclopentyl methyl ether (CPME), which can be challenging in batch, becomes feasible and advantageous in flow systems[2][11].
Workflow: Continuous Generation and Trapping of Lithiated Azetidines
The general workflow involves the continuous pumping of two reagent streams—the azetidine precursor and the lithiating agent—which are combined in a T-mixer. The resulting stream passes through a residence time unit (a coil of tubing) for the lithiation to occur before it is mixed with a third stream containing an electrophile. A second residence time unit allows for the trapping reaction to complete before the product stream is collected.
Caption: General workflow for continuous flow lithiation and electrophilic quench.
Protocol 1.1: Continuous Flow Synthesis of C3-Functionalized Azetidines
This protocol is adapted from the work of Luisi, Degennaro, and coworkers for the synthesis of tert-butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate[1][2].
Materials:
-
Reagent A: 0.07 M solution of 1-Boc-3-iodoazetidine in anhydrous CPME.
-
Reagent B: 0.42 M solution of n-hexyllithium in CPME.
-
Reagent C: Solution of benzophenone (electrophile) in anhydrous CPME.
-
Equipment: A standard flow chemistry system with three pumps, two T-mixers, and two residence time coils. The first reaction coil is submerged in a cooling bath at -50 °C.
Procedure:
-
Set up the flow reactor system as depicted in the workflow diagram above.
-
Immerse the first residence time unit (R1, e.g., a PFA tubing coil) in a cooling bath maintained at -50 °C.
-
Set the flow rates:
-
Pump A (Azetidine): 4.0 mL/min
-
Pump B (n-Hexyllithium): 1.0 mL/min
-
-
The combined streams from T-Mixer 1 pass through R1, which should be sized to provide a residence time of approximately 82 milliseconds for the iodine-lithium exchange to occur.
-
The output from R1 is directed into T-Mixer 2, where it is mixed with the electrophile solution from Pump C.
-
The resulting solution passes through the second residence time unit (R2) at ambient temperature for approximately 10.4 seconds to ensure complete reaction.
-
The product stream is passed through a back-pressure regulator and collected.
-
The reaction is quenched by collecting the output into a flask containing a saturated aqueous solution of NH4Cl.
-
The product is then isolated using standard liquid-liquid extraction and purification procedures (e.g., column chromatography).
Trustworthiness Note: The extremely short residence time for the lithiation step (82 ms) is critical. It is precisely controlled to favor the desired iodine-lithium exchange while preventing decomposition or side reactions of the thermally sensitive lithiated intermediate, even at the relatively high temperature of -50 °C[12].
| Electrophile | Product | Yield (%) | Reference |
| Benzophenone | tert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate | 80 | [1] |
| Benzaldehyde | tert-Butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate | 75 | [1] |
| Acetone | tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | 68 | [1] |
| N-Boc-iminopyridinium ylide | tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate | 71 | [1] |
Photochemical Synthesis of Azetidines in Continuous Flow
Photochemical reactions are exceptionally well-suited to flow chemistry. The narrow path length of tubing reactors ensures uniform irradiation of the reaction mixture, overcoming the light-penetration issues that plague large-scale batch photoreactions. This leads to shorter reaction times, higher reproducibility, and safer operation.
Intramolecular Norrish-Yang Cyclization for 3-Hydroxyazetidines
The Norrish-Yang reaction is a photochemical process involving intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-diradical that can cyclize to form a cyclobutanol ring. When applied to specific amino ketones, this reaction provides an elegant route to 3-hydroxyazetidines[13]. In batch, these reactions often suffer from long reaction times and require very dilute conditions, limiting their synthetic utility. Flow photochemistry revitalizes this transformation, enabling multi-gram scale synthesis with significantly reduced residence times.
Workflow: Continuous Flow Photochemical Cyclization
Caption: A simple workflow for a continuous photochemical reaction.
Protocol 2.1: Photo-flow Synthesis of a 3-Hydroxyazetidine
This protocol is based on the work of Baxendale and coworkers.
Materials:
-
Reagent: 0.15 M solution of the appropriate α-amino ketone precursor in acetonitrile.
-
Equipment: A flow chemistry system with a single pump connected to a photochemical reactor (e.g., a commercial unit with FEP tubing coiled around a medium-pressure mercury lamp).
Procedure:
-
Prepare a 0.15 M solution of the starting amino ketone in acetonitrile.
-
Set up the flow system as shown in the diagram, ensuring the photoreactor is properly shielded.
-
Set the pump flow rate to 1.0 mL/min. For a reactor with a 10 mL internal volume, this will provide a residence time of 10 minutes.
-
Maintain the reactor temperature between 18-25 °C using a cooling fan.
-
Turn on the UV lamp and begin pumping the substrate solution through the reactor.
-
After the initial volume has passed through the system, begin collecting the product stream.
-
The solvent is removed in vacuo, and the resulting 3-hydroxyazetidine product is purified by standard methods.
Expertise Note: While most substrates work well at room temperature, some may benefit from elevated temperatures (e.g., 70 °C), which can be easily achieved and controlled in a flow reactor. This temperature effect is not fully understood but has been shown to improve yields in certain cases.
| R1 Group (on Nitrogen) | R2 Group | Yield (%) | Reference |
| Boc | Phenyl | 80 | |
| Cbz | Phenyl | 75 | |
| Boc | 4-Fluorophenyl | 78 | |
| Boc | Thiophen-2-yl | 65 |
[2+2] Photocycloadditions (Aza Paternò–Büchi Reaction)
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring[14]. Recent advances have enabled this reaction using visible light and an iridium photocatalyst, which activates an oxime substrate via triplet energy transfer[15][16]. This approach is characterized by mild conditions and broad substrate scope[15]. Translating this batch method to a flow process is a logical next step to improve scalability and efficiency, a common trajectory for photochemical methods[17].
Photochemical Thiol-Ene Reactions on Azetines
Flow photochemistry also enables the efficient functionalization of azetines (the unsaturated analogues of azetidines). The anti-Markovnikov addition of thiols to 2-azetines proceeds via a radical chain mechanism initiated by UV light. In a flow setup, this reaction is extremely fast, robust, and scalable, allowing for the synthesis of various 3-thio-substituted azetidines[18].
Protocol 2.2: Continuous Flow Hydrothiolation of a 2-Azetine This protocol is adapted from the work of Luisi, Degennaro and coworkers[18].
Materials:
-
Reagent Solution: A 0.1 M solution in dichloromethane (DCM) or ethyl acetate containing the 2-azetine (1 equiv.) and the desired thiol (1 equiv.).
-
Equipment: A flow chemistry pump and a photochemical reactor (e.g., PhotoCube™) equipped with a 365 nm lamp.
Procedure:
-
Prepare the reagent solution, ensuring all components are fully dissolved.
-
Pump the solution through the photoreactor at room temperature.
-
The flow rate is adjusted to achieve the optimal residence time. For many substrates, a residence time of only 1 minute is sufficient (e.g., 8 mL/min for an 8 mL reactor volume)[18].
-
Collect the product stream.
-
Isolate the final product by removing the solvent and performing purification if necessary.
Emerging Flow Strategies: Intramolecular Cyclizations and Ring Expansions
While the methods above are well-established, flow chemistry also holds great promise for other azetidine synthesis strategies.
-
Intramolecular Cyclizations: Classic syntheses involving the intramolecular SN2 cyclization of γ-amino alcohols or γ-haloamines can be readily adapted to flow[19][20]. The precise temperature control afforded by flow reactors can minimize side reactions and improve yields, particularly for thermally sensitive substrates.
-
Ring Expansions: Catalytic one-carbon ring expansions, for example, the reaction of aziridines with diazo compounds, are powerful methods for azetidine synthesis[21][22]. Flow reactors are ideal platforms for these transformations, allowing for safe handling of potentially explosive diazo reagents and efficient screening of catalysts and reaction conditions.
Conclusion
Flow chemistry provides a robust, scalable, and safer platform for the synthesis of medicinally important azetidines. By offering precise control over reaction conditions, it enables the use of highly reactive intermediates at operationally convenient temperatures and revitalizes powerful transformations like photochemistry. The detailed protocols and workflows presented here demonstrate the practical advantages of adopting continuous flow methods, empowering researchers and drug development professionals to access diverse azetidine scaffolds with greater efficiency and control.
References
-
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943–13954. [Link]
-
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. University of Bari "A. Moro" Institutional Research Repository. [Link]
-
Colella, M., Musci, P., Cannillo, D., Degennaro, L., & Luisi, R. (2021). Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines. University of Bari "A. Moro" Institutional Research Repository. [Link]
-
Luisi, R., & Degennaro, L. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ResearchGate. [Link]
-
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry. [Link]
-
Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed. [Link]
-
Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Kowalski, J., Brewster, J. T., Hinklin, R. J., & Mykhailiuk, P. K. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
-
Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Photochemical Flow Synthesis of 3-Hydroxyazetidines. Baxendale Group - Durham University. [Link]
-
Govaerts, S., Nyuchev, A., & Van Hecke, K. (2022). Photo-flow synthesis of azetidines via Norrish-Yang reaction. ResearchGate. [Link]
-
Datsenko, O. P., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J. T., Kowalski, J., Hinklin, R. J., & Mykhailiuk, P. K. (2025). Synthesis of Alkyl Azetidines via Batch and Flow Photochemistry. Synfacts, 21(07), 758. [Link]
-
Ruggeri, M., Dombrowski, A. W., Djuric, S. W., & Baxendale, I. R. (2019). Azetidine ring formation via the Yang reaction. ResearchGate. [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature. [Link]
-
Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]
-
NJ Bio, Inc. Flow Chemistry. NJ Bio, Inc.[Link]
-
Kuriyama, Y., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12. [Link]
-
Mettler Toledo. Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
-
Parmar, H., Sharma, V., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Becker, M. R., & Schindler, C. S. (2019). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
-
Strieth-Kalthoff, F., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 8041–8046. [Link]
-
Schomaker, J. M., et al. (2018). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[2][11]-Stevens Rearrangements of Aziridinium Ylides. Journal of the American Chemical Society. [Link]
-
Musci, P., et al. (2023). Forging C−S Bonds on the Azetidine Ring by Continuous Flow Photochemical Addition of Thiols and Disulfides to Azetines. ResearchGate. [Link]
-
Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 16, 2596–2613. [Link]
-
Barkov, A. Y., & Larionov, V. A. (2019). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (2021). Main advantages of flow chemistry on the drug discovery and development pipeline. ResearchGate. [Link]
-
Lab Unlimited. 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]
-
Colella, M., Musci, P., Cannillo, D., Degennaro, L., & Luisi, R. (2021). Flow Chemistry as Enabling Technology for the Preparation of Functionalized 2-Azetines and Azetidines by Using a Common Synthetic Precursor. University of Bari "A. Moro" Institutional Research Repository. [Link]
-
Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][2]-Stevens Rearrangement. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Synthesis of azetidines. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. njbio.com [njbio.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. labunlimited.com [labunlimited.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines [ricerca.uniba.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azetidine synthesis [organic-chemistry.org]
- 21. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Photochemical Strategies for the Functionalization of Azetidine-2-Carboxylic Acids
Abstract
The azetidine ring is a highly sought-after structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties to bioactive molecules.[1] While methods for functionalizing the 3-position of the azetidine core are well-established, accessing 2-substituted derivatives has remained a significant synthetic challenge. This guide details a robust and scalable photochemical method that leverages the inherent reactivity of azetidine-2-carboxylic acids to generate a diverse array of 2-alkyl azetidines. We provide a comprehensive overview of the underlying photoredox catalytic mechanism, detailed step-by-step protocols for both batch and continuous flow synthesis, and a summary of the reaction's broad substrate scope, demonstrating its utility for medicinal chemistry and the development of novel molecular entities.
Introduction: The Strategic Value of 2-Substituted Azetidines
Azetidines, strained four-membered nitrogen heterocycles, have emerged as valuable building blocks in pharmaceutical development.[2][3] Their inclusion in molecular design can improve metabolic stability, aqueous solubility, and cell permeability while providing unique three-dimensional exit vectors for further functionalization. At least seven approved drugs feature an azetidine core, with many more currently in clinical trials.[1][3]
Historically, synthetic efforts have concentrated on modifying the C3-position. However, the direct functionalization of the C2-position, adjacent to the nitrogen atom, opens a gateway to novel chemical space. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a structural analog of proline, serves as an ideal and readily available precursor for such transformations.[4][5] This document focuses on a powerful visible-light-mediated decarboxylative strategy that transforms this simple amino acid into a diverse library of high-value 2-alkyl azetidine building blocks.[1][6]
Mechanistic Framework: A Photoredox-Catalyzed Radical Pathway
The core of this methodology is a photoredox-catalyzed decarboxylative Giese-type reaction. The process circumvents harsh reaction conditions by using low-energy visible light to generate highly reactive radical intermediates under mild settings.[7][8][9]
The catalytic cycle proceeds through several key steps:
-
Catalyst Excitation: A photocatalyst (PC), typically an iridium complex, absorbs a photon of visible light, promoting it to a long-lived, highly energetic excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and readily accepts an electron from the deprotonated azetidine-2-carboxylate. This SET event generates a carboxyl radical and the reduced form of the photocatalyst (PC⁻).
-
Decarboxylation: The unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form a nucleophilic α-amino radical at the C2-position of the azetidine ring.
-
Radical Addition: This C2-azetidinyl radical undergoes a conjugate addition to an electron-deficient alkene, forging a new carbon-carbon bond and generating a new carbon-centered radical intermediate.
-
Catalyst Regeneration: The reduced photocatalyst (PC⁻) donates an electron to the radical intermediate, which is subsequently protonated by a proton source in the reaction medium to yield the final alkylated azetidine product. This step regenerates the ground-state photocatalyst, closing the catalytic cycle.
Experimental Protocols & Methodologies
General Considerations and Equipment
-
Safety: Photochemical reactions should be conducted in a well-ventilated fume hood. Protect eyes from intense light sources. Consult Safety Data Sheets (SDS) for all reagents.
-
Reagents: N-Boc-azetidine-2-carboxylic acid and alkenes can be sourced from commercial suppliers. Anhydrous solvents (e.g., DMF) are recommended for optimal results.
-
Equipment:
-
Batch Reactor: Standard borosilicate vials (e.g., 4 mL) with stir bars. A photoreactor setup with controlled temperature (via cooling fan) and a consistent light source is essential. Blue LED lamps (e.g., 450 nm) are commonly used.[3]
-
Flow Reactor: A commercial or custom-built flow chemistry setup comprising a syringe pump, PFA or FEP tubing (as the reactor coil), a back-pressure regulator, and a suitable light source wrapped around the tubing.
-
Protocol 1: Representative Batch Synthesis of 2-Alkyl Azetidines
This protocol describes the reaction of N-Boc-azetidine-2-carboxylic acid with 4-vinylpyridine, a reaction known to proceed with high efficiency.[1]
-
Reaction Setup: To a 4 mL glass vial equipped with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (150 mg, 0.745 mmol, 1.0 equiv), lithium hydroxide monohydrate (34.4 mg, 0.820 mmol, 1.1 equiv), and the photocatalyst (e.g., an Iridium-based catalyst, 2.5 mol%).
-
Reagent Addition: Add anhydrous DMF (3.7 mL, to achieve a 0.2 M concentration). Stir the mixture for 5 minutes to ensure dissolution and salt formation.
-
Alkene Addition: Add 4-vinylpyridine (157 mg, 1.49 mmol, 2.0 equiv) to the solution.
-
Degassing: Seal the vial and sparge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial in the photoreactor approximately 5-10 cm from the light source (e.g., 450 nm blue LED). Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature. Irradiate for 18-24 hours.
-
Work-up & Purification: Upon completion (monitored by LC-MS or TLC), dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-alkyl azetidine.
Protocol 2: Scalable Continuous Flow Synthesis
Flow chemistry offers superior control over reaction parameters, enhanced safety, and straightforward scalability.[6][10]
-
Stock Solution Preparation: Prepare a stock solution in a volumetric flask containing all reagents in the same ratios as the batch protocol but dissolved in a larger volume of anhydrous DMF. For example, prepare a 250 mL stock solution for a multi-gram scale synthesis.
-
Flow System Setup: Assemble the flow reactor system. A typical setup might use a 10 mL PFA tubing reactor coil wrapped around a blue LED light source.
-
System Priming: Prime the system by pumping anhydrous DMF through the reactor at the desired flow rate until all air is displaced.
-
Reaction Execution: Pump the prepared stock solution through the irradiated reactor coil. The residence time is controlled by the reactor volume and the flow rate (Residence Time = Reactor Volume / Flow Rate). A typical residence time might be 30-60 minutes.
-
Product Collection: Collect the output from the reactor in a flask. The reaction is complete upon exiting the irradiated zone.
-
Work-up & Purification: Once all the stock solution has been processed, flush the system with clean solvent. The collected product solution can be worked up and purified as described in the batch protocol. This method has been used to produce tens of grams of product.[10]
Reaction Scope and Optimization
A key strength of this photochemical method is its remarkable functional group tolerance, enabling the rapid synthesis of diverse compound libraries.[1]
Data Summary: Substrate Scope
The reaction accommodates a wide variety of alkenes and substitutions on the azetidine ring.
| Azetidine-2-Carboxylic Acid | Alkene Partner | Product Type | Reported Yield | Reference |
| N-Boc-Azetidine-2-COOH | 4-Vinylpyridine | Heteroaryl-ethyl azetidine | 76% | [10] |
| N-Boc-Azetidine-2-COOH | Vinyl Sulfonyl Fluoride | Sulfonyl fluoride-ethyl azetidine | 62% | [1][10] |
| N-Boc-Azetidine-2-COOH | Vinyl Boronate (Bpin) | Boronate-ethyl azetidine | 34-45% | [1] |
| N-Boc-Azetidine-2-COOH | Acrylonitrile | Cyano-ethyl azetidine | 29% | [10] |
| N-Boc-Azetidine-2-COOH | N-Vinylphthalimide | PROTAC linker precursor | 28% | [1][10] |
| N-Boc-2-Me-Azetidine-2-COOH | 4-Vinylpyridine | Quaternary center azetidine | 96% | [1] |
Key Optimization Parameters
| Parameter | Recommendation | Causality and Field-Proven Insights |
| Photocatalyst | Iridium or organic photosensitizers | Iridium complexes like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ are highly efficient due to their long-lived triplet excited states and suitable redox potentials. Organic dyes can be a cost-effective alternative for large-scale synthesis.[1] |
| Base | LiOH·H₂O (1.1 equiv) | The base is crucial for deprotonating the carboxylic acid to form the carboxylate, which is more easily oxidized by the photocatalyst. LiOH was found to be optimal.[1] |
| Solvent | DMF | Dimethylformamide is a polar aprotic solvent that effectively dissolves the carboxylate salt and other reagents, facilitating the reaction. |
| Wavelength | 450 nm (Blue Light) | This wavelength corresponds to the absorption maximum of many common iridium photocatalysts, ensuring efficient excitation. It is also low-energy, preventing unwanted side reactions.[3] |
| Concentration | 0.2 M | This concentration provides a good balance between reaction rate and preventing potential side reactions or catalyst deactivation. |
Conclusion and Outlook
The visible-light-mediated decarboxylative alkylation of azetidine-2-carboxylic acids represents a paradigm shift in accessing 2-substituted azetidines. The methodology is characterized by its mild conditions, broad functional group tolerance, and proven scalability from milligram discovery to multi-gram production scales using both batch and flow technologies.[1][6] These protocols provide researchers, scientists, and drug development professionals with a reliable and versatile tool to synthesize novel, sp³-rich building blocks, thereby accelerating the exploration of new chemical space and the development of next-generation therapeutics.
References
- Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
-
Datsenko, O. P., et al. Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. RSC Advances. [Link]
-
Datsenko, O. P., et al. Alkyl Azetidines Via Batch and Flow Photochemistry. Synfacts. [Link]
-
Schwarz, J., & Wessig, P. Enantioselective Preparation of (2R)- and (2S)-Azetidine-2-carboxylic Acids. Helvetica Chimica Acta. [Link]
-
Bull, J. A., et al. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. Journal of the American Chemical Society. [Link]
-
Bull, J. A., et al. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
-
Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society. [Link]
-
Mykhailiuk, P. K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]
-
Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Lima, F., & Murphy, J. J. Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
-
Structures of proline, L-azetidine-2-carboxylic acid (Aze), ß-lactam, nicotianamine, and mugineic acid. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate . This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: From Crude to Pure Compound
This section addresses common issues encountered during the purification of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. The advice provided is based on the compound's structural features: a Boc-protected amine, a methyl ester, and a quaternary center at the 3-position.
Problem 1: My crude NMR shows a complex mixture. Where do I start?
Answer: A complex crude Nuclear Magnetic Resonance (NMR) spectrum is common. Before attempting large-scale purification, it's crucial to identify the major components.
-
Likely Cause & Analysis: Your mixture likely contains the desired product, unreacted starting materials, reaction byproducts, and residual solvents.
-
Starting Materials: Identify key diagnostic peaks for your starting materials (e.g., the precursor to the ethyl group or the azetidine ring).
-
Boc-Related Impurities: The synthesis of Boc-protected compounds often leaves behind excess di-tert-butyl dicarbonate (Boc₂O) or its breakdown product, tert-butanol. Look for a large singlet around δ 1.46 ppm in the ¹H NMR spectrum, which could be your product's Boc group, unreacted Boc₂O, or tert-butanol.[1][2]
-
Desired Product: Your target molecule has characteristic signals: a singlet for the Boc group (~1.45 ppm), a singlet for the methyl ester (~3.7 ppm), and signals for the ethyl group (a quartet and a triplet). The azetidine ring protons will appear as multiplets, often broadened due to the conformational dynamics of the ring.[3]
-
-
Recommended Action:
-
Aqueous Work-up: Perform a liquid-liquid extraction. Wash the organic layer (e.g., Ethyl Acetate or Dichloromethane) sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃) to remove acidic byproducts. Finish with a brine wash to remove excess water.
-
Run a Diagnostic TLC: Use this washed, dried, and concentrated crude material to develop a suitable Thin Layer Chromatography (TLC) method. This is the first and most critical step in planning your column chromatography.
-
Problem 2: My compound won't separate from an impurity on the TLC plate.
Answer: Co-elution is a frequent challenge, especially with impurities of similar polarity. The key is to systematically vary the mobile phase composition.
-
Likely Cause & Analysis: The impurity likely has a polarity very similar to your product. Given the product's structure (a diester with a protected amine), common impurities could include stereoisomers or byproducts where one of the ester groups has been hydrolyzed or transesterified.
-
Recommended Action & Causality:
-
Adjust Solvent Polarity: The primary purification method for azetidine derivatives is flash column chromatography over silica gel.[4][5] Start with a non-polar/polar solvent system like Hexanes/Ethyl Acetate (EtOAc) or Heptane/EtOAc. If you see co-elution, systematically adjust the ratio.
-
Introduce a Different Solvent: If adjusting polarity fails, introduce a third solvent to change the selectivity of the separation. The principle here is to alter the specific interactions (hydrogen bonding, dipole-dipole) between your compounds and the stationary phase.
-
Add Dichloromethane (DCM): A Hexanes/EtOAc/DCM mixture can help separate compounds with different dipole moments.
-
Add a small amount of Methanol (MeOH) or Isopropanol (IPA): Adding a protic solvent can significantly change the elution profile of compounds capable of hydrogen bonding. Use with caution, as too much can wash everything off the column quickly.
-
-
Consider a Different Stationary Phase: If silica gel (a polar, acidic support) fails, consider using alumina (basic or neutral) or a reverse-phase (C18) column, although the latter requires a different set of solvent systems (e.g., Water/Acetonitrile or Water/Methanol).
-
Problem 3: The purified product is a persistent oil, but I expected a solid.
Answer: Many moderately sized organic molecules, especially those with flexible alkyl groups and protecting groups that inhibit crystal lattice formation (like the Boc group), exist as oils or amorphous solids at room temperature.
-
Likely Cause & Analysis:
-
Purity: First, ensure the product is truly pure (>95% by NMR). Even small amounts of solvent or greasy impurities can prevent crystallization.
-
Inherent Properties: The combination of a tert-butyl group, an ethyl group, and a methyl group may lead to a low melting point or an amorphous state.
-
-
Recommended Action:
-
High Vacuum Drying: Dry the oil under high vacuum for an extended period (12-24 hours) to remove all traces of residual solvent. Gently heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.
-
Trituration/Recrystallization:
-
Trituration: Dissolve the oil in a minimum amount of a good solvent (e.g., DCM, Ether). Slowly add a poor solvent (e.g., Hexanes, Pentane) while stirring or sonicating. If the product is crystalline, it may precipitate out. This process is effective for removing more soluble impurities. Recrystallization of some azetidine derivatives has been shown to yield high-quality material.[4]
-
Seed Crystals: If you have ever had a solid sample, use a tiny speck as a seed crystal.
-
-
Accept the Oil: If the material is pure by all analytical measures (NMR, LC-MS), it is acceptable to proceed with it as an oil. Ensure it is accurately weighed for subsequent reactions by dissolving the entire batch and taking an aliquot, or by weighing by difference.
-
Troubleshooting Summary Table
| Problem | Likely Cause(s) | Recommended First Action | Follow-up Solution |
| Complex Crude NMR | Unreacted starting materials, Boc-related byproducts, side-reaction products. | Perform an acidic and basic aqueous wash. | Analyze a small, washed sample by TLC and ¹H NMR to identify components. |
| Co-eluting TLC Spots | Impurity has very similar polarity to the product. | Systematically vary the solvent ratio (e.g., 10% EtOAc in Hexanes to 30%). | Introduce a third solvent (e.g., DCM) or switch to a different stationary phase (e.g., alumina). |
| Low Yield After Column | Product is streaking on the column; material is irreversibly adsorbed. | Ensure the crude material is fully dissolved in a minimum of mobile phase before loading. | Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. |
| Persistent Oil Product | Residual solvent; inherent amorphous nature of the compound. | Dry under high vacuum at a slightly elevated temperature (30-40°C). | Attempt trituration with a solvent/anti-solvent system (e.g., Ether/Hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: Flash column chromatography on silica gel is the most reliable and widely used method for purifying azetidine derivatives of this type.[4][5] The polarity of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is moderate, making it well-suited for this technique. A typical starting point would be a gradient of 5% to 40% Ethyl Acetate in Hexanes.
Q2: How can I efficiently remove unreacted Boc-anhydride and its byproducts?
A2: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its primary byproduct, tert-butanol, are common impurities in reactions involving Boc protection.[6]
-
Volatiles: tert-Butanol can often be removed by co-evaporation with a solvent like toluene or by extended drying under high vacuum.
-
Boc₂O: This impurity is non-polar and typically elutes very quickly on a silica gel column, well before the desired product.
-
Chemical Quenching: If large amounts of Boc₂O are present, the crude reaction can be quenched with a nucleophilic amine like N,N-dimethylethylenediamine or passed through a silica-supported amine scavenger resin (e.g., Si-Trisamine) before final purification.
Q3: Can I use recrystallization to purify my final product?
A3: Possibly, but it may be challenging. Recrystallization is most effective for highly crystalline solids. As discussed, your product may be an oil or an amorphous solid. However, if you can induce solidification, recrystallization is an excellent method for achieving very high purity. You would need to screen various solvent systems (e.g., ethyl acetate/hexanes, ether/pentane, isopropanol) to find one where the compound is soluble when hot but sparingly soluble when cold. While challenging, successful recrystallization has been reported for other complex azetidine systems, sometimes yielding X-ray quality crystals.[4]
Q4: What analytical techniques should I use to confirm purity?
A4: A combination of techniques is essential for confirming the structure and purity of your final compound.
-
¹H and ¹³C NMR: This is non-negotiable. It confirms the chemical structure and can reveal the presence of impurities. The absence of signals from starting materials or solvents is a key indicator of purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition (correct molecular formula). Low-resolution techniques like LC-MS are invaluable for monitoring reaction progress and column fractions.
-
TLC/LC-MS: A single spot on a TLC plate in multiple solvent systems or a single peak in an LC-MS chromatogram provides strong evidence of purity.
Experimental Protocols & Workflows
Workflow for Purification of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
This diagram outlines the logical flow from a crude reaction mixture to a final, analytically pure product.
Caption: General purification workflow for the target compound.
Protocol 1: Flash Column Chromatography
This protocol is a standard procedure for purifying the title compound on a silica gel column.
-
Prepare the Column: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Prepare the Sample: Dissolve the crude material (post-work-up) in a minimal amount of DCM or the mobile phase. For better resolution, it is highly recommended to pre-adsorb the compound: add a small amount of silica gel to the dissolved sample, concentrate it to a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.
-
Increase Polarity: Gradually increase the percentage of the polar solvent (Ethyl Acetate) to elute your product. A stepwise gradient (e.g., 5% -> 10% -> 15% -> 20% EtOAc) is often effective.
-
Identify and Combine Fractions: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product (single spot with the correct Rf value).
-
Concentrate: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Final Drying: Place the resulting product under high vacuum for several hours to remove any remaining traces of solvent.
Troubleshooting Decision Tree (Based on TLC Analysis)
This diagram helps guide decisions when developing a purification method using TLC.
Caption: Decision tree for optimizing TLC conditions.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404–408. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Couty, F., & Evano, G. (2006). The chemistry of 3-substituted azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1702. [Link]
-
Singh, G. S., & D'hooghe, M. (2014). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 70(44), 8145-8179. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Alkylation
Welcome to the technical support center for azetidine alkylation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when working with these strained, yet valuable, heterocyclic scaffolds. Azetidines are prized building blocks in medicinal chemistry, but their inherent ring strain of approximately 25.4 kcal/mol presents a unique set of synthetic hurdles.[1] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these challenges and achieve robust, reproducible results in your alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in azetidine alkylation compared to less strained amines like pyrrolidine?
The principal challenge is managing the reactivity endowed by ring strain.[1][2] While this strain can be synthetically useful, it also makes the azetidine ring susceptible to nucleophilic ring-opening. This issue is often exacerbated when the azetidine nitrogen is quaternized during the reaction, forming a highly reactive azetidinium salt that is an excellent leaving group.[3] Therefore, reaction conditions must be carefully balanced to favor the desired alkylation pathway over competing decomposition routes.
Q2: How do I select the appropriate base for my N-alkylation reaction?
The choice of base is critical and depends on the reactivity of your alkylating agent and the stability of your azetidine substrate. The goal is to use a base strong enough to deprotonate the azetidine (or scavenge the acid byproduct) but not so harsh that it promotes side reactions.
-
For highly reactive alkylating agents (e.g., benzyl bromide, methyl iodide): Milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For less reactive alkylating agents (e.g., secondary alkyl halides): A stronger organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) may be necessary. DIPEA is particularly useful when dealing with base-sensitive substrates due to its significant steric bulk, which minimizes its nucleophilicity.
-
When complete and rapid deprotonation is required: Strong bases like sodium hydride (NaH) can be used, but require anhydrous conditions and careful temperature control to prevent runaway reactions.
Q3: My reaction is not proceeding to completion. What are the likely causes?
Low conversion is a common issue with several potential root causes:
-
Insufficient Base Strength/Solubility: The chosen base may not be strong enough to effect deprotonation or may be poorly soluble in the reaction solvent.
-
Poor Leaving Group: The electrophile must have a good leaving group (e.g., I > Br > Cl > OTs). If you are using an alkyl chloride, the reaction may require higher temperatures or a catalytic amount of sodium iodide (NaI) for an in situ Finkelstein reaction.
-
Steric Hindrance: Significant steric bulk on either the azetidine ring or the alkylating agent can dramatically slow down the S_N2 reaction rate.[2]
-
Low Temperature: Many alkylations require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a modest increase to 40-60 °C may be beneficial.
Q4: I'm observing multiple spots on my TLC plate that I suspect are side products. What are they?
The most common side products in azetidine alkylation are:
-
Ring-Opened Products: As discussed, nucleophilic attack on the azetidine ring can lead to linear amine derivatives. This is more likely with harsh nucleophiles, high temperatures, or after the formation of an azetidinium salt.
-
Over-Alkylated Quaternary Salt: If more than one equivalent of the alkylating agent is used, or if the reaction is highly concentrated, the product N-alkyl azetidine can be further alkylated to form a quaternary azetidinium salt.[3] This salt is often highly polar and may remain at the baseline of the TLC plate.
-
Elimination Products: If the alkylating agent has a β-hydrogen and a strong, sterically hindered base is used, E2 elimination can compete with substitution, generating an alkene.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common problems encountered during azetidine alkylation.
Problem 1: Low or No Product Yield
Low yield is the most frequent complaint. Before making drastic changes, it's crucial to diagnose the underlying issue. The logical workflow below can guide your optimization process.
Caption: Troubleshooting workflow for low yield in azetidine alkylation.
Expert Causality Analysis:
-
Why start with reagent verification? The most common source of failure is often the simplest. Anhydrous solvents are critical when using bases like NaH. Azetidine starting materials are frequently supplied as hydrochloride salts and must be free-based or have at least two equivalents of base added.
-
Why is base selection so critical? The pKa of the azetidine N-H is typically around 11. A base must be chosen that can effectively deprotonate it to generate the nucleophilic free amine. In tandem, the acid generated (e.g., HBr) must be scavenged to prevent it from protonating the starting material, effectively halting the reaction.
-
Why use a halide catalyst? If using a less reactive alkyl chloride, a catalytic amount of NaI or KI can perform an in situ Finkelstein reaction, transiently generating the much more reactive alkyl iodide, which accelerates the S_N2 reaction.
Problem 2: Significant Ring-Opening Observed
The appearance of a major side product with a higher Rf on TLC (if the ring-opened product is less polar) or a new peak in the LCMS corresponding to (Azetidine + Alkyl Halide + H₂O) can indicate ring opening.
Causality: Ring-opening is a classic consequence of the azetidine's inherent strain.[1] The reaction proceeds via an S_N2 mechanism. However, the N-alkylated azetidine product can compete with the starting material for the alkylating agent, forming a quaternary azetidinium salt. This salt is highly strained and now possesses an excellent leaving group (the neutral N-alkyl azetidine). Any nucleophile in the mixture (e.g., the halide counter-ion, water from workup, or even the solvent like DMF) can attack a ring carbon, leading to irreversible ring opening.
Mitigation Strategies:
-
Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly via syringe pump to the mixture of azetidine and base. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material over the product.
-
Lower Temperature: Perform the reaction at 0 °C or even lower to reduce the rate of the competing over-alkylation reaction.
-
Choose a Non-Nucleophilic Solvent: Avoid solvents that can also act as nucleophiles if possible. Opt for solvents like THF or DCM over DMF or acetonitrile if ring-opening is a persistent issue.
Problem 3: Difficulty with Product Purification
Amines, including azetidines, are notorious for causing streaking on silica gel chromatography due to strong interactions with acidic silanol groups.
Expert Recommendations:
-
Basic Buffer: Pre-treat the silica gel with a solvent system containing 1-2% triethylamine or ammonia in methanol before loading your column. Run the column with a mobile phase containing a small amount of the same basic modifier (e.g., 0.5% Et₃N).
-
Specialized Media: For particularly challenging separations, use commercially available amino-functionalized silica gel, which has a deactivated surface ideal for the purification of basic compounds.[4]
-
Alternative Purification: Consider other methods like distillation for volatile products or crystallization/salt formation for solid materials.
Data & Protocols for Success
Table 1: Solvent Selection Guide for Azetidine Alkylation
| Solvent | Type | Dielectric Constant (ε) | Scientist's Notebook |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent for dissolving salts and promoting S_N2 reactions. Can be nucleophilic at high temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High boiling point allows for a wide temperature range. Can be difficult to remove under vacuum. A recent study found it superior to THF and MeCN for a photochemical alkylation.[5] |
| Tetrahydrofuran (THF) | Nonpolar Aprotic | 7.6 | Good general-purpose solvent. Lower polarity may not be suitable for all substrates or bases. Must be anhydrous. |
| Dichloromethane (DCM) | Nonpolar Aprotic | 9.1 | Volatile and easy to remove. Good for reactions at or below room temperature. |
| Isopropanol (IPA) | Polar Protic | 19.9 | Can act as a nucleophile and is generally avoided unless specific reactivity is desired, as seen in some ring-opening methodologies.[2] |
Experimental Protocol: General N-Alkylation of Azetidine
This protocol provides a robust starting point for the N-alkylation of an azetidine with a reactive alkyl bromide.
Materials:
-
Azetidine (or its HCl salt) (1.0 eq)
-
Alkyl Bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), finely milled (2.5 eq)
-
Acetonitrile (MeCN), anhydrous (to make a 0.1 M solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the azetidine (if starting with the HCl salt, add it here), potassium carbonate, and acetonitrile.
-
Reaction Initiation: Stir the suspension vigorously for 15 minutes at room temperature.
-
Addition of Electrophile: Add the alkyl bromide dropwise to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to 50 °C and monitor its progress by TLC or LC-MS every 1-2 hours until the azetidine starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with additional acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be partitioned between DCM and a saturated aqueous sodium bicarbonate solution to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine.
Caption: Step-by-step experimental workflow for a typical N-alkylation.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Azetidine synthesis. Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Alternative Catalysts for Azetidine Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of azetidines. The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, often leading to low yields and undesired side products.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of alternative catalytic systems for azetidine ring formation, moving beyond classical methods to explore modern photocatalytic, Lewis acid-mediated, and palladium-catalyzed approaches.
Troubleshooting Guides by Catalyst Type
This section is designed to help you diagnose and resolve common issues encountered during your azetidine synthesis experiments using various modern catalytic systems.
Photocatalytic Systems (e.g., Iridium, Ruthenium, Copper Complexes, Organic Dyes)
Visible-light photocatalysis has emerged as a powerful and mild tool for constructing azetidine rings through various mechanisms, including [2+2] cycloadditions and radical cyclizations.[3] However, the efficiency of these reactions can be sensitive to several parameters.
Issue 1: Low or No Product Formation
-
Question: My photocatalytic reaction is not yielding the desired azetidine, or the yield is very low. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no product formation in a photocatalytic reaction can be attributed to several factors, from the catalyst's activity to the reaction setup itself. Here is a systematic approach to troubleshooting:
-
Catalyst Deactivation: The photocatalyst can degrade over the course of the reaction.[4] Organic dyes, in particular, can be susceptible to photobleaching.
-
Solution:
-
Ensure that your solvents and reagents are thoroughly degassed to remove oxygen, which can quench the excited state of the catalyst.
-
If you suspect catalyst degradation, consider adding the catalyst in portions throughout the reaction.
-
For known catalyst deactivation pathways, such as Birch reduction for some organic catalysts, ensure reaction conditions are strictly anhydrous.[5]
-
-
-
Incorrect Wavelength or Light Source Intensity: The photocatalyst has a specific absorption maximum. An inappropriate light source will lead to inefficient excitation.
-
Solution:
-
Verify the absorption spectrum of your photocatalyst and ensure your light source (e.g., LED) emits at the correct wavelength.
-
The distance of the reaction vessel from the light source can significantly impact the reaction rate. Ensure consistent and close proximity.
-
-
-
Sub-optimal Solvent Choice: The solvent can influence the solubility of the catalyst and substrates, as well as the reaction's quantum yield.
-
Solution:
-
Highly polar solvents may not be ideal for all photocatalytic systems. Consider screening a range of solvents with varying polarities. For some reactions, ethereal solvents like 2-MeTHF have been shown to provide better selectivity.[6]
-
-
-
Issue 2: Formation of Unidentified Side Products
-
Question: I am observing the formation of significant side products in my photocatalytic azetidine synthesis. What could these be and how can I minimize them?
-
Answer: Side product formation often points to alternative reaction pathways of the radical intermediates generated.
-
Ring-Opening or Polymerization: Due to the high ring strain of azetidines, the product itself can be susceptible to photochemically induced ring-opening or polymerization.[2]
-
Solution:
-
Monitor the reaction progress carefully by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation.
-
Consider performing the reaction at a lower temperature to reduce the likelihood of side reactions.
-
-
-
Unesired Radical Trapping: The radical intermediates in your reaction may be trapped by other species in the reaction mixture.
-
Solution:
-
Ensure high purity of your starting materials, solvents, and reagents.
-
If using a sacrificial electron donor or acceptor, ensure it is not participating in unwanted side reactions.
-
-
-
Lewis Acid Catalysis (e.g., Lanthanum(III) Triflate)
Lewis acids like Lanthanum(III) triflate (La(OTf)₃) have proven effective in catalyzing the intramolecular aminolysis of epoxides to form 3-hydroxyazetidines.[7] The primary challenge in these systems is often related to catalyst activity and selectivity.
Issue 1: Catalyst Inactivity or Low Turnover
-
Question: My Lewis acid-catalyzed cyclization is sluggish or stalls before completion. What might be inhibiting my catalyst?
-
Answer: Lewis acid catalysts are susceptible to inhibition or deactivation, particularly in the presence of basic species.
-
Catalyst Quenching by Amine Basicity: The amine substrate is basic and can coordinate strongly with the Lewis acidic metal center, leading to catalyst inhibition.[7]
-
Solution:
-
Ensure that your catalyst loading is optimized. While catalytic amounts are desired, a slightly higher loading might be necessary to overcome substrate inhibition. A loading of 5 mol% has been found to be optimal in some La(OTf)₃-catalyzed reactions.[1]
-
The choice of nitrogen-protecting group on your substrate can influence its basicity. Consider using electron-withdrawing protecting groups to reduce the nucleophilicity of the amine.
-
-
-
Water in the Reaction Mixture: Many Lewis acids are water-sensitive and can be hydrolyzed, rendering them inactive.
-
Solution:
-
Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Consider the use of molecular sieves to scavenge any trace amounts of water.
-
-
-
Issue 2: Formation of Pyrrolidine Instead of Azetidine
-
Question: My reaction is producing the five-membered pyrrolidine ring as a major byproduct instead of the desired four-membered azetidine. How can I improve the selectivity for the azetidine?
-
Answer: The formation of a pyrrolidine ring is a common competing pathway in intramolecular cyclizations.[8] The selectivity is often influenced by the reaction conditions and the substrate geometry.
-
Thermodynamic vs. Kinetic Control: The formation of the five-membered pyrrolidine ring is often thermodynamically favored, while the formation of the four-membered azetidine is kinetically controlled.
-
Solution:
-
Lowering the reaction temperature can favor the kinetically controlled formation of the azetidine.
-
Careful selection of the solvent can also influence the selectivity. For La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to give better selectivity for the azetidine compared to benzene.[7][9]
-
-
-
Substrate Conformation: The conformation of the substrate can pre-dispose it to either 4-exo-tet or 5-endo-tet cyclization.
-
Solution:
-
While challenging to modify post-synthesis, consider the stereochemistry of your starting material. For instance, cis-3,4-epoxy amines have been shown to selectively form azetidines with La(OTf)₃.[7]
-
-
-
Palladium-Catalyzed Intramolecular C-H Amination
Palladium catalysis offers a modern approach to azetidine synthesis by activating a C(sp³)-H bond at the γ-position of an amine substrate.[3] These reactions often employ a directing group to achieve high selectivity.
Issue 1: Low Yield and Competing Oxidation
-
Question: My palladium-catalyzed C-H amination is giving a low yield of the azetidine, and I'm observing what appears to be C-H oxygenated side products. What is happening?
-
Answer: The formation of oxygenated side products is a known competing pathway in some palladium-catalyzed C-H functionalization reactions.[10]
-
Reductive Elimination Pathway: The key to forming the azetidine is to favor the C-N reductive elimination from the high-valent palladium intermediate over competing pathways like C-O reductive elimination.
-
Solution:
-
The choice of oxidant is critical. For the synthesis of benzazetidines, a specially designed phenyliodonium dimethylmalonate reagent was found to favor the desired C-N bond formation.[10]
-
Careful optimization of the reaction conditions, including the base and any additives, is crucial to steer the reaction towards the desired product.
-
-
-
Issue 2: Lack of Reactivity at the Target C-H Bond
-
Question: The desired C-H amination is not occurring, and I am recovering my starting material. What can I do to promote the reaction?
-
Answer: The activation of a C(sp³)-H bond is a challenging step and requires careful optimization of the catalytic system.
-
Ineffective Directing Group: The directing group may not be coordinating effectively to the palladium center, thus failing to bring the catalyst into proximity with the target C-H bond.
-
Sub-optimal Reaction Conditions: The reaction may require higher temperatures or different ligands to facilitate the C-H activation step.
-
Solution:
-
Screen different palladium sources and ligands.
-
Gradually increase the reaction temperature while monitoring for any decomposition of the starting material or product.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main advantages of using these alternative catalytic methods over traditional approaches for azetidine synthesis?
-
A1: Traditional methods often require harsh reaction conditions, pre-functionalized substrates (e.g., γ-haloamines), and can generate stoichiometric amounts of waste.[8] Alternative catalytic methods, such as photocatalysis, offer milder reaction conditions, while C-H activation strategies allow for the use of unactivated starting materials, leading to more atom-economical and efficient syntheses.[3][11]
-
-
Q2: How do I choose the best catalyst for my specific azetidine synthesis?
-
A2: The choice of catalyst depends heavily on the desired azetidine structure and the available starting materials.
-
For densely functionalized azetidines from azabicyclo[1.1.0]butanes, a photocatalytic radical strain-release strategy could be ideal.
-
If you are starting from a cis-3,4-epoxy amine, a Lewis acid catalyst like La(OTf)₃ is a good choice for synthesizing 3-hydroxyazetidines.[7]
-
For the intramolecular cyclization of an unactivated C(sp³)-H bond, a palladium catalyst with a suitable directing group would be the most appropriate approach.[12]
-
-
-
Q3: My azetidine product is unstable during purification. What are some strategies to handle this?
-
A3: The instability of azetidines, particularly during purification on silica gel, is a common issue due to their ring strain and basicity.[2]
-
Consider using a less acidic stationary phase for column chromatography, such as alumina or silica gel treated with a base like triethylamine.
-
If the azetidine has a free N-H group, protecting it with a group like Boc (tert-butoxycarbonyl) can increase its stability and make it easier to handle.
-
Where possible, recrystallization can be a milder alternative to chromatography for purification.
-
-
-
Q4: Can I use Brønsted acids to catalyze azetidine formation?
-
A4: While Brønsted acids are more commonly used to catalyze the ring-opening of azetidines, their use in azetidine formation is less common but not unheard of.[13] However, care must be taken as the acidic conditions can also promote side reactions, including polymerization or ring-opening of the desired product. Cooperative Brønsted/Lewis acid catalysis has been effectively used for the ring-opening of aziridines and azetidines.[14]
-
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from the work of Kuriyama et al. for the synthesis of 3-hydroxyazetidines.[7]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in anhydrous DCE (0.2 M), add La(OTf)₃ (0.05 eq, 5 mol%).
-
Stir the reaction mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-hydroxyazetidine.
Protocol 2: Photocatalytic [3+1] Radical Cascade Cyclization for Azetidine Synthesis
This protocol is based on the copper-catalyzed photoinduced synthesis of azetidines.
Materials:
-
[(DPEphos)(bcp)Cu]PF₆ photocatalyst
-
Tertiary alkylamine (e.g., diisopropylethylamine - DIPEA)
-
Terminal alkyne
-
Anhydrous acetonitrile (CH₃CN)
-
Blue LED light source
Procedure:
-
In a glovebox, charge a reaction vial with a magnetic stir bar, [(DPEphos)(bcp)Cu]PF₆ (0.05 eq, 5 mol%), DIPEA (2.0 eq), and the terminal alkyne (1.0 eq).
-
Add anhydrous CH₃CN to the desired concentration.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial approximately 1-3 cm from a blue LED light source and stir at room temperature.
-
Irradiate the reaction mixture for 24 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the crude product by silica gel column chromatography.
Data Summary
| Catalytic System | Catalyst Example | Key Advantages | Common Issues | Key Troubleshooting Tip |
| Photocatalysis | Ir(ppy)₃, Organic Dyes, Copper complexes | Mild conditions, high functional group tolerance | Catalyst deactivation, side product formation | Degas solvents and reagents thoroughly |
| Lewis Acid Catalysis | La(OTf)₃ | High regioselectivity for specific substrates | Catalyst quenching, pyrrolidine formation | Use anhydrous conditions and optimize solvent |
| Palladium-Catalysis | Pd(OAc)₂ with directing group | Use of unactivated C-H bonds | Competing oxidation, low reactivity | Judicious choice of oxidant and directing group |
Diagrams
Catalytic Cycle for La(OTf)₃-Catalyzed Azetidine Formation
Caption: Proposed catalytic cycle for La(OTf)₃-catalyzed azetidine synthesis.
General Workflow for Troubleshooting Low Yields in Photocatalytic Azetidine Synthesis
Caption: Troubleshooting workflow for low-yielding photocatalytic reactions.
References
-
Gisbertz, S., et al. (2021). Emerging concepts in photocatalytic organic synthesis. PMC. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Krasavin, M., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]
-
He, G., et al. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry. [Link]
-
Doyle, A. G., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
-
He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society. [Link]
-
The Journal of Physical Chemistry A. (2025). Organic Photoredox Catalysts for CO2 Reduction: Understanding the Mechanisms of Catalyst Deactivation. [Link]
-
Organic Chemistry Portal. (2025). Azetidine synthesis. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]
-
Yan, X., et al. (2018). Deactivation and regeneration of photocatalysts: A review. ResearchGate. [Link]
-
The Journal of Organic Chemistry. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]
-
SciTechnol. (n.d.). Azetidine Synthesis. [Link]
-
ResearchGate. (n.d.). Different reaction conditions for the ring transformation of aziridine anti-9. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
-
He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. PubMed. [Link]
-
Organic Chemistry Portal. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
-
Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. [Link]
-
OUCI. (2025). Photocatalyst deactivation in gaseous VOCs photooxidation: Mechanisms, stability enhancement, and regeneration strategi…. [Link]
-
PubMed. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. [Link]
-
RSC Publishing. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. [Link]
-
ChemRxiv. (n.d.). Radical strain-release photocatalysis for the synthesis of azetidines. [Link]
-
PMC. (n.d.). Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]
-
PubMed Central. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. [Link]
-
Organic Letters. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]
-
NIH. (n.d.). Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. [Link]
-
Chemical Communications. (n.d.). Primary amine-metal Lewis acid bifunctional catalysts: the application to asymmetric direct aldol reactions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
Technical Support Center: 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Welcome to the dedicated technical support guide for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (CAS No. 1262410-80-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this key synthetic intermediate. Additionally, it offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate?
For optimal stability, it is recommended to store 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate at 2-8°C.[1][2] This temperature range helps to minimize potential degradation over time. The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.
Q2: What are the primary degradation pathways for this compound?
The main points of instability in 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate are the two carboxylate functionalities: the N-Boc (tert-butoxycarbonyl) group and the methyl ester.
-
Acid-catalyzed hydrolysis: The N-Boc group is highly susceptible to cleavage under acidic conditions.[3] Exposure to strong acids, and even some mild acids, can lead to the removal of the Boc group, yielding the corresponding free amine.[3][4] Similarly, the methyl ester can undergo hydrolysis in the presence of acid and water.
-
Base-catalyzed hydrolysis: While the N-Boc group is generally stable to basic conditions, the methyl ester can be hydrolyzed by strong bases like sodium hydroxide or lithium hydroxide.[4]
-
Thermal decomposition: At elevated temperatures, the N-Boc group can undergo thermolytic cleavage.[3] It is advisable to avoid prolonged heating of the compound.
Q3: Is this compound sensitive to air or moisture?
While specific data on the air and moisture sensitivity of this exact molecule is limited, it is good laboratory practice to handle all reagents, especially esters and carbamates, under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. This is particularly important if the downstream application is sensitive to water.
Q4: What solvents are compatible with 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate?
Based on its structure, the compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF). It is likely to have limited solubility in water.
Troubleshooting Guide
Issue 1: My reaction involving the deprotection of the N-Boc group is sluggish or incomplete.
-
Potential Cause: Insufficient acid strength or stoichiometry.[5] The stability of the Boc group can be influenced by the steric hindrance and electronic environment of the azetidine ring.
-
Troubleshooting Steps:
-
Increase Acid Concentration: If using trifluoroacetic acid (TFA) in DCM, consider increasing the concentration from the typical 20% to 50% (v/v).[6]
-
Switch to a Stronger Acid: A solution of 4M HCl in dioxane is a common and effective alternative for robust Boc deprotection.[7]
-
Elevate the Temperature: Gentle heating to 40-50°C can sometimes facilitate the reaction, but this should be done cautiously to avoid side reactions.[5]
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the product to determine the optimal reaction time.[5]
-
Issue 2: I am observing unexpected side products during a reaction.
-
Potential Cause: If the reaction is performed under acidic conditions, the tert-butyl cation generated during Boc deprotection can alkylate other nucleophilic sites on your molecule.[6]
-
Troubleshooting Steps:
-
Use a Scavenger: The addition of a cation scavenger, such as triethylsilane or anisole, to the reaction mixture can trap the tert-butyl cation and prevent unwanted side reactions.
-
Lower the Temperature: Running the deprotection at 0°C can help to minimize the rate of side reactions.[5]
-
Issue 3: The methyl ester is being cleaved during my intended reaction on the N-Boc group.
-
Potential Cause: The reaction conditions are too harsh and are not selective for the N-Boc group.
-
Troubleshooting Steps:
-
Milder Acidic Conditions: Consider using milder acids, such as aqueous phosphoric acid, which has been shown to be effective for Boc deprotection while leaving some acid-sensitive esters intact.[6][8]
-
Lewis Acids: Lewis acids like zinc bromide in an appropriate solvent can sometimes offer better selectivity for Boc deprotection over ester cleavage.[6]
-
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and slows potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | Protects against moisture and air-sensitive reactions. |
| pH to Avoid | Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions | Prevents acid-catalyzed cleavage of the N-Boc group and base-catalyzed hydrolysis of the methyl ester. |
| Light Exposure | Store in an amber vial or in the dark | While no specific photostability data is available, it is good practice to protect from light. |
Experimental Protocol: N-Boc Deprotection
This protocol provides a general method for the acidic removal of the N-Boc protecting group.
Materials:
-
1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 ratio of TFA to DCM (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any excess TFA. Be cautious as CO2 gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
- 1. 1-tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate;CAS No.:1262410-80-9 [chemshuttle.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Azetidine Dicarboxylate Synthesis
Welcome to the technical support center for azetidine dicarboxylate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable, yet challenging, four-membered heterocyclic compounds. The inherent ring strain and diverse reactivity of the azetidine core present unique synthetic hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during synthesis, purification, and characterization.
Section 1: Overcoming Low Reaction Yields and Failed Cyclizations
The formation of the strained four-membered ring is often the most challenging step in the synthesis of azetidine dicarboxylates.[2][3] Low yields can stem from various factors including inefficient ring closure, degradation of starting materials, or competing side reactions.
FAQ 1: My intramolecular cyclization to form the N-Boc azetidine dicarboxylate is resulting in low to no yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in intramolecular cyclization reactions to form azetidines are a frequent issue, primarily due to the high activation energy required to form the strained four-membered ring.[1] The success of this step is highly dependent on the choice of base, solvent, temperature, and the nature of the leaving group on the acyclic precursor.
Causality and Troubleshooting Steps:
-
Inefficient Deprotonation or Nucleophilic Attack: The formation of the nucleophile (typically an amine or a carbanion) and its subsequent intramolecular attack are critical.
-
Base Selection: A base that is too weak may not sufficiently deprotonate the precursor, while a base that is too strong or sterically hindered might favor intermolecular side reactions or elimination. Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly effective for promoting cyclization.[2][4]
-
Solvent Effects: The solvent must be able to dissolve the substrate and the base, and its polarity can influence the reaction rate. Aprotic polar solvents like THF or DMF are generally preferred.
-
Temperature Control: While some reactions require heat to overcome the activation barrier, excessive temperatures can lead to decomposition or side reactions. It is often best to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction to room temperature or slightly above.
-
-
Competing Elimination Reactions: If the acyclic precursor has a good leaving group and abstractable protons in the β-position, an E2 elimination can compete with the desired SN2 cyclization.
-
Optimize Reaction Conditions: Lowering the reaction temperature can often favor the SN2 pathway over elimination.
-
Choice of Leaving Group: While a good leaving group (e.g., tosylate, mesylate, or halide) is necessary, a highly reactive leaving group might accelerate elimination.
-
-
Degradation of Starting Material or Product: The starting materials or the formed azetidine ring might be unstable under the reaction conditions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the degradation of the product.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by oxygen or moisture, especially when using strong bases like NaH or LiHMDS.
-
Optimization Protocol: A Comparative Approach
Here is a sample protocol for optimizing the cyclization of a generic N-Boc protected acyclic precursor with a leaving group (LG) on one end and a nucleophile precursor (Nu-H) on the other.
Table 1: Recommended Starting Conditions for Cyclization Optimization
| Parameter | Condition A (Standard) | Condition B (Stronger Base) | Condition C (Higher Temp) |
| Base | Sodium Hydride (NaH, 1.2 eq) | LiHMDS (1.2 eq) | Potassium Carbonate (K₂CO₃, 2.0 eq) |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours | 4-12 hours | 12-24 hours |
Step-by-Step Experimental Protocol:
-
To a solution of the acyclic precursor (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at the initial temperature.
-
Stir the mixture at the initial temperature for 30-60 minutes to ensure complete formation of the nucleophile.
-
Allow the reaction to slowly warm to the final temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with saturated aqueous ammonium chloride for NaH/LiHMDS or water for K₂CO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and the presence of byproducts.
Section 2: Managing Side Reactions and Impurities
The strained nature of the azetidine ring makes it susceptible to ring-opening reactions, which are a common source of impurities.[3] Understanding the mechanisms of these side reactions is key to preventing them.
FAQ 2: My reaction is producing a significant amount of a ring-opened byproduct, likely from nucleophilic attack on the azetidine ring. How can I prevent this?
Answer:
Ring-opening of the azetidine dicarboxylate product is a common problem, especially in the presence of nucleophiles or under acidic/basic conditions. The high ring strain of approximately 25.4 kcal/mol makes the ring susceptible to cleavage.[1]
Mechanisms of Ring Opening and Prevention Strategies:
-
Nucleophilic Ring Opening: Residual nucleophiles from the cyclization step (e.g., excess base or unreacted starting material) or nucleophiles added in subsequent steps can attack one of the ring carbons, leading to ring cleavage.
-
Stoichiometry Control: Use a precise amount of the nucleophile/base for the cyclization step. Using a slight excess (e.g., 1.1-1.2 equivalents) is common, but a large excess should be avoided.
-
Quenching: Ensure the reaction is properly quenched to neutralize any remaining reactive species before workup or subsequent steps.
-
Purification: Purify the azetidine product before subjecting it to reactions involving other nucleophiles.
-
-
Acid- or Base-Mediated Hydrolysis: The ester groups of the dicarboxylate can be hydrolyzed under acidic or basic conditions, which can sometimes be followed by decarboxylation or other rearrangements. The azetidine nitrogen can also be protonated, activating the ring towards nucleophilic attack.
-
pH Control: Maintain neutral or near-neutral pH during workup and purification. Use a buffered aqueous solution if necessary.
-
Protecting Groups: The N-Boc group is relatively stable but can be cleaved under strong acidic conditions.[3] If harsh conditions are required for other transformations, consider a more robust protecting group.
-
Troubleshooting Workflow for Ring-Opening
The following diagram illustrates a logical workflow for diagnosing and solving issues related to ring-opening side reactions.
Caption: A workflow diagram for troubleshooting ring-opening side reactions.
Section 3: Controlling Stereochemistry
For many applications, particularly in drug development, controlling the stereochemistry of the substituents on the azetidine ring is critical.[5][6]
FAQ 3: My synthesis of a cis-azetidine-2,3-dicarboxylate is yielding a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the synthesis of substituted azetidines can be challenging. The stereochemical outcome is often determined by the mechanism of the ring-closing step and the thermodynamics of the resulting products.
Factors Influencing Stereoselectivity:
-
Reaction Mechanism: The stereochemistry of the starting material and the transition state geometry of the cyclization reaction will dictate the stereochemistry of the product.
-
SN2 Cyclization: If the reaction proceeds via an intramolecular SN2 mechanism, the stereochemistry at the electrophilic carbon will be inverted. Careful selection of a stereodefined precursor is essential.
-
Michael Addition: In syntheses involving an intramolecular Michael addition, the stereoselectivity can be influenced by the facial selectivity of the nucleophilic attack on the α,β-unsaturated system.[2]
-
-
Thermodynamic vs. Kinetic Control:
-
Kinetic Control: Under kinetic control (irreversible conditions, often at low temperatures), the product distribution is determined by the relative rates of formation of the diastereomers. The sterically less hindered transition state is typically favored.
-
Thermodynamic Control: Under thermodynamic control (reversible conditions, often at higher temperatures with a base that can epimerize the product), the product distribution reflects the relative stabilities of the diastereomers. The trans isomer is often the more stable product due to reduced steric strain.
-
Strategies for Improving Stereoselectivity:
-
Choice of Base and Solvent: The choice of base and solvent can influence the transition state geometry.
-
Chelation Control: Using certain metal cations (e.g., Li⁺) can lead to a more rigid, chelated transition state, which can enhance stereoselectivity.
-
Bulky Bases: Sterically hindered bases may favor one diastereomer over another.
-
-
Temperature: Running the reaction at a lower temperature often enhances kinetic control and can improve stereoselectivity.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen or one of the carboxylate groups can effectively control the stereochemical outcome of the cyclization.[7] The auxiliary can be removed in a later step.
Example Protocol: Stereocontrolled Synthesis of a cis-Azetidine Dicarboxylate
The synthesis of cis-azetidine-2,3-dicarboxylic acid stereoisomers has been achieved through specific, stereocontrolled strategies.[5] A common approach involves the cyclization of a precursor derived from a chiral amino acid.
Table 2: Conditions Favoring cis vs. trans Isomers
| Condition | To Favor cis Isomer (Kinetic) | To Favor trans Isomer (Thermodynamic) |
| Temperature | Low temperature (-78 °C to 0 °C) | Room temperature or elevated |
| Base | Strong, non-equilibrating base (e.g., LDA, LiHMDS) | Weaker, equilibrating base (e.g., NaOMe, DBU) |
| Reaction Time | Short, just until starting material is consumed | Longer, to allow for equilibration |
Section 4: Protecting Group Strategies
The use of protecting groups, especially for the azetidine nitrogen, is essential for a successful synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and relatively mild removal conditions.[3]
FAQ 4: I am having difficulty removing the N-Boc group from my azetidine dicarboxylate without causing ester hydrolysis or ring cleavage. What are the best deprotection conditions?
Answer:
The removal of the N-Boc group requires acidic conditions, which can inadvertently lead to the hydrolysis of the ester groups or cleavage of the acid-sensitive azetidine ring. The key is to find conditions that are strong enough to cleave the Boc group but mild enough to leave the rest of the molecule intact.
Deprotection Methods and Troubleshooting:
-
Trifluoroacetic Acid (TFA): This is the most common reagent for Boc deprotection.
-
Standard Conditions: A solution of 25-50% TFA in a solvent like dichloromethane (DCM) at room temperature is a good starting point.[5]
-
Troubleshooting: If you observe ester hydrolysis, reduce the concentration of TFA, lower the reaction temperature to 0 °C, and shorten the reaction time. If the reaction is too slow, you can increase the TFA concentration or add a scavenger like triethylsilane to help trap the tert-butyl cation and prevent side reactions.
-
-
HCl in an Organic Solvent: Anhydrous HCl in a solvent like dioxane, diethyl ether, or methanol is another effective method.
-
Standard Conditions: A 4M solution of HCl in dioxane is commercially available and widely used.
-
Troubleshooting: HCl in methanol can sometimes lead to transesterification if you have, for example, ethyl esters and are using HCl in methanol. Using HCl in a non-nucleophilic solvent like dioxane or ether is generally safer for the ester groups.
-
Protocol: Optimized N-Boc Deprotection
-
Dissolve the N-Boc protected azetidine dicarboxylate in anhydrous DCM (or another suitable solvent) and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-chilled solution of TFA in DCM (e.g., 25% v/v).
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Once the deprotection is complete, carefully remove the TFA and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove the last traces of TFA).
-
The resulting product is often an ammonium trifluoroacetate salt, which can be used directly in the next step or neutralized. For isolation of the free amine, purification by ion-exchange chromatography may be necessary.[5]
Deprotection Troubleshooting Flowchart
Caption: A decision-making flowchart for optimizing N-Boc deprotection.
Section 5: Purification and Characterization
The final step of isolating a pure azetidine dicarboxylate can be challenging due to the polarity and sometimes low stability of these compounds.[3]
FAQ 5: My azetidine dicarboxylate product is highly polar and difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?
Answer:
Highly polar compounds, especially those with free carboxylic acid or amine groups, can be problematic to purify using standard silica gel chromatography. They often streak on the column, leading to poor separation and low recovery.
Alternative Purification Techniques:
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often more effective than normal-phase. A gradient of water (often with a modifier like 0.1% TFA or formic acid) and a polar organic solvent like acetonitrile or methanol is used for elution.
-
Ion-Exchange Chromatography: If your product has a net charge (e.g., a free amine or carboxylic acid), ion-exchange chromatography is an excellent choice.
-
Cation Exchange: For compounds with a basic nitrogen (e.g., after Boc deprotection), a cation exchange resin (like Dowex 50WX) can be used. The compound binds to the resin and can be eluted by changing the pH (e.g., with an ammonia solution).[5]
-
Anion Exchange: For compounds with an acidic carboxylic acid, an anion exchange resin can be used.
-
-
Recrystallization or Trituration: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. If it is an amorphous solid or an oil, trituration (washing the crude material with a solvent in which the product is insoluble but the impurities are soluble) can help to remove impurities.
Characterization Tips:
-
NMR Spectroscopy: For N-Boc protected azetidines, look for the characteristic singlet for the tert-butyl group around 1.4 ppm in the ¹H NMR spectrum. The azetidine ring protons typically appear as multiplets between 3.5 and 4.5 ppm.[3]
-
Mass Spectrometry: Electrospray ionization (ESI) is usually effective for these polar molecules. Look for the [M+H]⁺ or [M+Na]⁺ ions.
References
-
Conti, P., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. Available at: [Link]
-
Kaur, N., et al. (2012). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
-
Singh, G. S., & M. D’hooghe. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of azetidines. . Available at: [Link]
-
Wadsworth, D. H., et al. (1973). AZETIDINE. Organic Syntheses. Available at: [Link]
-
Iškauskienė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
S. M. Dake, et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Conti, P., et al. (2015). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. Available at: [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
-
Yadav, J. S., et al. (2008). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research. Available at: [Link]
- WO2004035538A1 - Process for making azetidine-3-carboxylic acid. Google Patents.
-
Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Abbott, T. W., et al. (1943). ACETYLENEDICARBOXYLIC ACID. Organic Syntheses. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Improvement for 3-Substituted Azetidine Synthesis
Welcome to the Technical Support Center dedicated to enhancing the synthetic yield of 3-substituted azetidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to suboptimal yields.[1][2] This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to address common issues encountered in the laboratory.
Troubleshooting Guides
This section offers detailed solutions to specific problems that can arise during the synthesis of 3-substituted azetidines, focusing on the causality behind experimental choices to empower you to make informed decisions.
Issue 1: Low Yield Due to Competing Elimination or Ring-Opening Reactions
A primary challenge in azetidine synthesis is the strained nature of the four-membered ring, making it susceptible to side reactions.[1][2][3] Intramolecular cyclization, a common strategy, can be plagued by competing elimination reactions.[4] Additionally, the azetidine ring itself can undergo nucleophilic ring-opening.[3][5][6]
Causality-Driven Troubleshooting Workflow
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Protocol: Optimizing Intramolecular Cyclization of γ-Amino Alcohols
This protocol focuses on the classical approach of cyclizing a γ-amino alcohol by converting the hydroxyl into a good leaving group.
Materials:
-
N-protected-3-amino-1-propanol derivative
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF) or THF
Step-by-Step Methodology:
-
Activation of the Alcohol:
-
Dissolve the N-protected-3-amino-1-propanol (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a non-nucleophilic base such as Et3N or DIPEA (1.2 eq).
-
Slowly add MsCl or TsCl (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Rationale: Conversion of the hydroxyl group to a sulfonate ester (mesylate or tosylate) creates an excellent leaving group for the subsequent nucleophilic attack by the nitrogen. Using a non-nucleophilic base prevents quenching of the sulfonyl chloride.
-
-
Intramolecular Cyclization:
-
In a separate flask, prepare a slurry of a strong, non-nucleophilic base like NaH (1.5 eq) or t-BuOK (1.5 eq) in anhydrous DMF or THF under an inert atmosphere.
-
Cool the base slurry to 0 °C.
-
Slowly add a solution of the crude activated amino alcohol from Step 1 to the base slurry.
-
Allow the reaction to stir at room temperature or gently heat (40-60 °C) to facilitate cyclization. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: A strong, non-nucleophilic base is crucial to deprotonate the amine (or amide in the case of certain protecting groups) to initiate the intramolecular SN2 reaction, while minimizing E2 elimination side products.[7]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Issue 2: Formation of Pyrrolidine Byproducts
The formation of a five-membered pyrrolidine ring is a common side reaction, particularly when using precursors that can undergo alternative cyclization pathways.[7]
Troubleshooting Strategies:
-
Substrate Design: Ensure the leaving group is at the γ-position relative to the nitrogen. Any ambiguity in the starting material's structure can lead to the thermodynamically favored five-membered ring.
-
Lewis Acid Catalysis for Epoxide Precursors: When synthesizing 3-hydroxyazetidines from cis-3,4-epoxy amines, Lewis acids like Lanthanum(III) triflate (La(OTf)3) can promote regioselective C3-aminolysis, favoring the 4-exo-tet cyclization to the azetidine over the 5-endo-tet cyclization that would lead to a pyrrolidine.[8][9]
Table 1: Effect of Catalyst on Regioselectivity in Epoxy Amine Cyclization
| Catalyst | Solvent | Temperature | Azetidine:Pyrrolidine Ratio | Yield (%) | Reference |
| None | DCE | Reflux | Minor Product | Low | [9] |
| La(OTf)3 (5 mol%) | DCE | Reflux | >20:1 | 81 | [9] |
| Sc(OTf)3 (10 mol%) | DCM | 35 °C | Major Product | 87 | [10] |
Issue 3: Difficulty with Purification
Azetidine derivatives can be challenging to purify due to their polarity and potential volatility.[2]
Purification Recommendations:
-
Column Chromatography: Use a gradient elution system, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[2]
-
Acid/Base Extraction: For azetidines with a free secondary amine, an acid wash (e.g., dilute HCl) can protonate the nitrogen, moving the compound into the aqueous layer and separating it from non-basic impurities. Subsequent basification and extraction can recover the purified product.
-
Recrystallization: For solid derivatives, recrystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile protecting group for the azetidine nitrogen?
A1: The tert-butoxycarbonyl (Boc) group is widely used for protecting the azetidine nitrogen. It is stable under a variety of reaction conditions and can be easily removed with acid.[2][11] Other groups like benzyl (Bn) and carbobenzyloxy (Cbz) are also used and offer different deprotection strategies.[2]
Q2: My reaction is not going to completion. What are some initial steps to improve conversion?
A2: First, ensure all reagents and solvents are anhydrous, as water can interfere with many of the bases and intermediates involved. Second, consider increasing the reaction temperature, although this should be done cautiously as it can also promote side reactions. Finally, re-evaluate the stoichiometry of your reagents, particularly the base and the activating agent (e.g., MsCl, TsCl).
Q3: I am synthesizing a 3-hydroxyazetidine, and the yield is consistently low. What specific strategies can I employ?
A3: For 3-hydroxyazetidine synthesis, consider starting from epichlorohydrin and a suitable amine.[12] Another effective modern method is the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which has been shown to give high yields.[8][9] Photochemical methods, such as the Norrish–Yang cyclization, have also been developed for accessing 3-hydroxyazetidines.
Q4: Can solvent choice significantly impact the yield and selectivity of my azetidine synthesis?
A4: Absolutely. The optimal solvent is highly dependent on the specific reaction mechanism. For instance, in some reactions, polar solvents can decrease selectivity, while in others, a mixture of polar solvents is beneficial.[13] Common starting points include ethereal solvents like THF, or chlorinated solvents like DCM and DCE, especially for reactions requiring higher temperatures.[13]
Q5: Are there modern, catalytic methods that can improve upon classical cyclization strategies?
A5: Yes, several modern catalytic methods have been developed. Palladium-catalyzed intramolecular C-H amination can form the azetidine ring by activating a γ-C(sp³)-H bond.[7][14] Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another advanced method for producing chiral azetidin-3-ones.[15]
Visualizing a Modern Synthetic Approach: Pd-Catalyzed C-H Amination
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// Edges substrate -> ch_activation; pd_catalyst -> ch_activation; ch_activation -> oxidation; oxidant -> oxidation; oxidation -> reductive_elimination; reductive_elimination -> product; } dot Caption: Key steps in Pd-catalyzed intramolecular C-H amination for azetidine synthesis.[14]
References
- BenchChem. (n.d.). Review of 3-substituted azetidine synthesis methods.
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
- Wang, X., Han, T., Gong, J., Alam, P., & Tang, B. Z. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate.
- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Ombito, J. O., et al. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
- National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.
- ResearchGate. (n.d.). Biologically important 3-substituted azetidines.
- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Baxendale Group - Durham University. (n.d.). Photochemical Flow Synthesis of 3-Hydroxyazetidines.
- Ambeed.com. (n.d.). Reactions of Azetidines.
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Azetidines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
- BenchChem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Azetidines | Ambeed [ambeed.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Intricacies of Azetidine Ring Strain in Chemical Reactions
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in mastering the chemistry of azetidines. The inherent ring strain of the four-membered azetidine core is a double-edged sword, offering unique reactivity for novel molecular architectures while simultaneously presenting significant challenges in synthesis and handling.[1][2] This guide is structured to provide practical, field-proven insights into managing this reactivity, moving beyond simple protocols to explain the fundamental principles that govern success in your experiments.
Here, you will find a comprehensive collection of troubleshooting guides and frequently asked questions (FAQs) designed to address the specific issues you may encounter in the laboratory. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust and efficient synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals of Azetidine Reactivity
This section addresses common questions regarding the stability and reactivity of azetidines, providing a foundational understanding of the impact of ring strain.
Q1: What are the primary stability concerns when working with azetidine derivatives in solution?
A1: The principal stability issue for azetidines is their susceptibility to ring-opening reactions, a direct consequence of their inherent ring strain.[1][3][4] Several factors can trigger this decomposition:
-
pH: Acidic conditions are particularly detrimental. Protonation of the azetidine nitrogen increases the ring strain and makes the ring more susceptible to nucleophilic attack, leading to cleavage.[3][4]
-
Solvent: Protic solvents, such as methanol or water, can act as nucleophiles and induce solvolysis, resulting in ring-opened byproducts.[3]
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for decomposition pathways.
-
Pendant Functional Groups: The presence of internal nucleophiles in the molecule can lead to intramolecular ring-opening, a significant decomposition pathway for certain N-substituted azetidines.[4][5]
Q2: How does the choice of N-protecting group influence the stability and reactivity of an azetidine?
A2: The N-protecting group is a critical determinant of an azetidine's reactivity and stability.[1][6]
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its general stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] However, the acidic deprotection can be problematic for sensitive azetidine cores.
-
Benzyl (Bn) and Benzyloxycarbonyl (Cbz): These groups offer orthogonal deprotection strategies (e.g., hydrogenolysis), which can be advantageous when acidic conditions need to be avoided.[6]
-
tert-Butoxythiocarbonyl (Botc): This less common protecting group has been shown to facilitate α-lithiation for C-H functionalization, a reaction that is challenging with the more common Boc group.[7] Importantly, the Botc group can be removed under mild acidic or thermal conditions, offering a distinct advantage over the N-thiopivaloyl group which requires harsh removal conditions.[7]
The electronic nature of the protecting group also plays a role. Electron-withdrawing groups, like sulfonyl groups, decrease the basicity of the azetidine nitrogen, which can modulate its reactivity and propensity for protonation-induced decomposition.[3]
Q3: What are the typical challenges encountered during the purification of azetidine derivatives?
A3: The purification of azetidines can be challenging due to their:
-
Polarity: The nitrogen atom imparts polarity, which can lead to tailing on silica gel chromatography.
-
Volatility: Smaller, less substituted azetidines can be volatile, making complete removal of solvents without loss of product difficult.
-
Stability on Silica Gel: The slightly acidic nature of standard silica gel can cause decomposition of sensitive azetidines.
To mitigate these issues, consider the following:
-
Use a gradient elution system in column chromatography, starting with a non-polar solvent system and gradually increasing polarity.[1]
-
For sensitive compounds, use deactivated silica gel or an alternative stationary phase like alumina.
-
Recrystallization can be a highly effective purification method for solid derivatives.[1]
Part 2: Troubleshooting Guides for Common Azetidine Reactions
This section provides detailed troubleshooting advice for specific experimental challenges, presented in a question-and-answer format to directly address problems you may be facing.
Guide 1: N-Functionalization Reactions (e.g., Acylation, Alkylation)
Problem: Low yield or incomplete conversion in the N-acylation of a 2-substituted azetidine.
-
Potential Cause: Insufficiently basic conditions to neutralize the acid byproduct (e.g., HCl from an acyl chloride), leading to protonation of the azetidine and a decrease in its nucleophilicity.
-
Troubleshooting Steps:
-
Switch to a stronger, non-nucleophilic base: Instead of triethylamine (TEA), consider using diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Increase the stoichiometry of the base: Use 1.5 to 2.0 equivalents of the base to ensure complete acid scavenging.
-
Monitor the reaction pH: If possible, periodically check the pH of the reaction mixture and add more base if it becomes acidic.
-
Problem: Observation of a ring-opened byproduct during N-alkylation with a reactive electrophile (e.g., benzyl bromide).
-
Potential Cause: The reaction conditions are too harsh, promoting nucleophilic attack on the azetidine ring itself.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Perform the reaction at 0 °C or room temperature instead of elevated temperatures.
-
Use a less reactive electrophile: If possible, switch to an alkylating agent with a better leaving group that allows for milder conditions (e.g., a triflate instead of a bromide).
-
Choose a less nucleophilic solvent: Avoid protic solvents that can participate in ring-opening. Dichloromethane (DCM) or acetonitrile are often good choices.
-
Guide 2: Ring-Opening Reactions
Problem: Uncontrolled or undesired ring-opening when using a Lewis acid catalyst.
-
Potential Cause: The Lewis acid is too harsh, leading to non-selective activation and decomposition of the azetidine.
-
Troubleshooting Steps:
-
Screen a panel of Lewis acids: Different Lewis acids have varying strengths. Consider milder options like ZnCl₂, Sc(OTf)₃, or La(OTf)₃.[8][9]
-
Optimize catalyst loading: A lower catalyst loading may be sufficient to promote the desired reaction without causing excessive decomposition.
-
Perform the reaction at a lower temperature: This can help to control the reactivity of the Lewis acid-azetidine complex.
-
Problem: Intramolecular ring-opening of an N-substituted azetidine containing a pendant nucleophile.
-
Potential Cause: The proximity and nucleophilicity of the pendant group are favorable for an intramolecular cyclization that cleaves the azetidine ring.[4][5]
-
Troubleshooting Steps:
-
Protect the pendant nucleophile: If the nucleophilic group is not involved in the desired reaction, protect it with a suitable protecting group.
-
Modify the linker length: Increasing the distance between the azetidine and the nucleophile can disfavor the intramolecular reaction.
-
Control the pH: If the intramolecular attack is acid-catalyzed, maintaining a neutral or slightly basic pH can suppress this side reaction.[10]
-
Guide 3: Synthesis of Substituted Azetidines
Problem: Low yields in the synthesis of a 3-substituted azetidine via intramolecular cyclization of a γ-amino alcohol derivative.
-
Potential Cause: Competing elimination or intermolecular side reactions.
-
Troubleshooting Steps:
-
Optimize the leaving group: A good leaving group (e.g., mesylate or tosylate) is crucial for efficient cyclization.
-
Screen different bases: The choice of base can influence the rate of cyclization versus side reactions.
-
Use high dilution conditions: For challenging cyclizations, performing the reaction at low concentrations can favor the intramolecular pathway.
-
Problem: Difficulty in achieving C-H functionalization at the 2-position of an N-Boc protected azetidine.
-
Potential Cause: The Boc group is not sufficiently activating for deprotonation at the adjacent carbon.
-
Troubleshooting Steps:
-
Switch to a more activating N-substituent: As mentioned earlier, the N-Botc group has been shown to be effective in promoting α-lithiation.[7]
-
Explore alternative C-H activation strategies: Consider transition metal-catalyzed C-H functionalization methods, which may not require a strongly activating group.
-
Part 3: Visualizations and Data
Diagrams
Troubleshooting Workflow for Low Yield in Azetidine N-Acylation
Caption: Decision tree for troubleshooting low yields in N-acylation reactions of azetidines.
Factors Influencing Azetidine Ring Stability
Caption: Key factors that modulate the inherent ring strain and stability of azetidines.
Data Tables
Table 1: Comparison of Common N-Protecting Groups for Azetidines
| Protecting Group | Abbreviation | Common Introduction Reagents | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA, HCl in Dioxane | Widely used, stable to many conditions, but requires acid for removal.[1] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H₂, Pd/C | Orthogonal to acid/base sensitive groups. |
| Benzyl | Bn | BnBr, base | H₂, Pd/C | Stable to a wide range of conditions. |
| tert-Butoxythiocarbonyl | Botc | O-(tert-butyl) S-potassium xanthate | Mild acid (TFA) or thermolysis | Facilitates α-lithiation for C-H functionalization.[7] |
Table 2: Troubleshooting Guide for Azetidine Synthesis via Intramolecular Cyclization
| Symptom | Potential Cause | Recommended Solution |
| Low yield | Poor leaving group | Use MsCl or TsCl to generate a better leaving group. |
| Formation of oligomers/polymers | Intermolecular reaction is favored | Perform the reaction at high dilution (e.g., <0.01 M). |
| Elimination byproduct formation | Base is too strong or sterically hindered | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, DBU). |
| No reaction | Insufficient activation of the leaving group | Increase reaction temperature or use a more polar solvent. |
References
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]
-
A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. National Institutes of Health. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Available at: [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available at: [Link]
-
Strategies for the functionalization of azetidine‐containing... ResearchGate. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]
-
Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]
-
Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. Available at: [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. PubMed. Available at: [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. Available at: [Link]
-
Lewis acid catalysis. Wikipedia. Available at: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]
-
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. Available at: [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Cata. ACS Publications. Available at: [Link]
-
Stability of different azetidine esters. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. Available at: [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. Available at: [Link]
-
Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]
-
Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]
-
A. General synthetic route for accessing azetidines via intermolecular... ResearchGate. Available at: [Link]
-
Azetidines of pharmacological interest. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Unambiguous Structural Validation of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate: A Comparative Guide to NMR Spectroscopy and Complementary Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural characterization of novel small molecules is a cornerstone of success. Azetidine scaffolds, in particular, are of increasing interest due to their unique conformational properties and their presence in a growing number of bioactive compounds. This guide provides a comprehensive, in-depth analysis of the structural validation of a representative 3,3-disubstituted azetidine, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate , with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR and objectively compare its performance with alternative and complementary analytical methods, supported by hypothetical yet realistic experimental and computational data.
The Imperative of Rigorous Structural Elucidation
The seemingly subtle placement of functional groups on a core scaffold can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. In the case of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, the quaternary carbon at the 3-position presents a synthetic challenge and a critical stereocenter. Any ambiguity in its characterization could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns in later developmental stages. Therefore, a multi-faceted analytical approach is not just best practice; it is a scientific necessity.
A Plausible Synthetic Route
To provide context for our analytical discussion, a plausible synthetic route to 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is outlined below. The synthesis of 3,3-disubstituted azetidines can be challenging, often requiring multi-step procedures.[1] A potential strategy involves the alkylation of a pre-formed azetidine ring.[1]
Experimental Protocol: Synthesis of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
-
Starting Material: Commercially available 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate.
-
Deprotonation: To a solution of the starting material in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. This selectively deprotonates the acidic proton at the C-3 position.
-
Alkylation: Ethyl iodide is then added to the reaction mixture. The resulting enolate undergoes nucleophilic attack on the ethyl iodide to introduce the ethyl group at the C-3 position.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
The Power of NMR Spectroscopy in Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the unambiguous determination of small molecule structures in solution. Its strength lies in its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity through scalar couplings. For a molecule like 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, a suite of NMR experiments is essential for complete structural assignment.
One-Dimensional NMR: The First Look
¹H NMR Spectroscopy: This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Two-Dimensional NMR: Unraveling the Connectivity
While 1D NMR provides a foundational dataset, 2D NMR techniques are indispensable for assembling the molecular puzzle.[2]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for tracing out the proton spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly vital for identifying quaternary carbons (like C3 in our target molecule) and for connecting different spin systems across heteroatoms.
Predicted NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate
Based on known chemical shift ranges for similar functional groups and azetidine rings, we can predict the expected NMR data for our target molecule.[3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate (in CDCl₃)
| Atom Numbering | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1' (t-Bu CH₃) | ~1.45 | s | 9H | ~28.5 |
| 1 (t-Bu C) | - | - | - | ~80.0 |
| 2, 4 (Azetidine CH₂) | ~4.0-4.2 | m | 4H | ~55.0 |
| 3 (Azetidine C) | - | - | - | ~60.0 |
| 5 (Ethyl CH₂) | ~1.90 | q | 2H | ~25.0 |
| 6 (Ethyl CH₃) | ~0.95 | t | 3H | ~8.0 |
| 7 (Methyl Ester CH₃) | ~3.70 | s | 3H | ~52.0 |
| 8 (Ester C=O, Boc) | - | - | - | ~155.0 |
| 9 (Ester C=O, Methyl) | - | - | - | ~172.0 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
A Comparative Approach to Validation
A robust structural validation relies on the convergence of evidence from multiple analytical techniques. Here, we compare the insights gained from NMR with those from computational predictions and mass spectrometry.
Comparison with Computational NMR Prediction
The advent of accurate computational methods, particularly Density Functional Theory (DFT), allows for the in silico prediction of NMR parameters.[5][6] This provides a powerful tool for corroborating experimental findings and for distinguishing between potential isomers.[7][8]
Workflow for Computational NMR Prediction
Sources
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Cbz Protecting Groups in Azetidine Synthesis: A Senior Application Scientist's Perspective
The strategic selection of a nitrogen protecting group is a cornerstone of successful multi-step organic synthesis. This is particularly true in the synthesis of strained heterocycles like azetidines, where the protecting group not only shields the nitrogen's reactivity but also profoundly influences the stability and subsequent functionalization of the four-membered ring. Azetidines are privileged scaffolds in medicinal chemistry, prized for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The reactivity of the azetidine ring is significantly driven by its inherent ring strain (approx. 25.4 kcal/mol), making it more stable than an aziridine but reactive enough for unique chemical transformations.[1]
Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are arguably the most ubiquitous.[2][3] Their widespread use stems from their reliability, differential stability, and well-established deprotection protocols. However, the choice between them is far from arbitrary. It is a critical decision dictated by the overall synthetic strategy, the tolerance of other functional groups within the molecule, and the planned downstream reactions. This guide provides a head-to-head comparison of Boc and Cbz groups in the context of azetidine synthesis, supported by experimental data and field-proven insights to inform your selection process.
The Boc Group: The Acid-Labile Workhorse
The Boc group is renowned for its stability to a wide range of non-acidic conditions and its straightforward, clean removal with acid. This profile makes it a default choice for many synthetic routes.
Protection with Boc Anhydride
The introduction of the Boc group is typically achieved by reacting the azetidine nitrogen with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a mild base like triethylamine (TEA) or in a biphasic system with a base like sodium bicarbonate.[4] The reaction is generally high-yielding and proceeds under mild conditions.
-
Causality of Reagent Choice : (Boc)₂O is an excellent electrophile. The reaction mechanism involves the nucleophilic attack of the azetidine nitrogen onto one of the carbonyl carbons of the anhydride. The departure of the tert-butoxycarbonate anion, which subsequently decomposes to isobutylene and carbon dioxide after protonation, drives the reaction to completion.
Properties and Reactivity of N-Boc-Azetidines
An N-Boc-azetidine is stable to most nucleophiles, bases, and reductive conditions, including catalytic hydrogenation.[5] This stability allows for a broad range of subsequent chemical transformations on other parts of the molecule. Furthermore, the Boc group can influence the reactivity of the azetidine ring itself. For example, it has been shown to facilitate the ortho-lithiation of 2-arylazetidines, enabling regioselective functionalization that would be difficult to achieve otherwise.[1]
Deprotection: A Quick and Simple Acidolysis
The key feature of the Boc group is its lability under acidic conditions.[6] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether, efficiently cleaves the carbamate.[7][8]
-
Mechanism Insight : The deprotection is initiated by protonation of the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, which is then quenched, often by elimination to form isobutene. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[6] This irreversible decomposition ensures the reaction goes to completion. The primary advantage is speed and simplicity; however, the strongly acidic and corrosive nature of TFA can be detrimental to other acid-sensitive functional groups in the substrate.[7]
The Cbz Group: The Hydrogenolysis-Labile Classic
The Cbz group is one of the oldest and most reliable amine protecting groups, valued for its robustness under both acidic and basic conditions, providing an orthogonal strategy to the Boc group.
Protection with Benzyl Chloroformate
The Cbz group is installed using benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions (an aqueous base like Na₂CO₃) or with an organic base in an inert solvent.[9]
-
Mechanism Insight : Similar to Boc protection, the reaction involves the nucleophilic attack of the azetidine nitrogen on the highly reactive acyl chloride of Cbz-Cl. The reaction liberates HCl, which is neutralized by the base.[9]
Properties and Reactivity of N-Cbz-Azetidines
The defining characteristic of the Cbz group is its stability in the presence of acids and bases that would readily cleave a Boc group.[6][9] This stability is crucial in complex syntheses where acidic or basic conditions are required for other transformations. This orthogonality is a key reason for its continued use.[9] In peptide synthesis involving azetidine residues, the Cbz group can be selectively removed without affecting side-chain protecting groups, allowing for chemoselective N-functionalization.[10]
Deprotection: Mild Catalytic Hydrogenolysis
The primary method for Cbz group removal is catalytic hydrogenolysis.[9] This involves reacting the N-Cbz-azetidine with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).
-
Mechanism Insight : The reaction is a reduction that cleaves the benzylic C-O bond. The process releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to yield the free amine.[9] The main advantage of this method is its exceptional mildness, avoiding harsh acids or bases. The drawbacks include the requirement for specialized hydrogenation equipment and the fact that the palladium catalyst is flammable and can be poisoned by certain functional groups, such as thiols.[7] Furthermore, this method is incompatible with molecules containing other reducible functionalities like alkenes or alkynes.[6]
Head-to-Head Comparison: Boc vs. Cbz
The optimal choice between Boc and Cbz is context-dependent. A direct comparison of their key attributes provides a clear framework for decision-making.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mild, often with a non-nucleophilic base (e.g., TEA, DMAP) or aqueous base.[4] | Mild, typically Schotten-Baumann conditions (e.g., Na₂CO₃, H₂O/DCM).[9] |
| Stability to Acid | Labile . Cleaved by strong acids (TFA, HCl).[6][7] | Stable . Withstands strong acidic conditions.[6][9] |
| Stability to Base | Stable . Withstands strong bases (e.g., LiOH, LDA).[5] | Stable . Withstands most basic conditions.[6] |
| Stability to Hydrogenolysis | Stable . Unaffected by H₂/Pd-C. | Labile . Readily cleaved by H₂/Pd-C.[9] |
| Primary Deprotection | Acidolysis : TFA in DCM; 4M HCl in dioxane.[7] | Hydrogenolysis : H₂ gas, Pd/C catalyst.[9] |
| Deprotection Byproducts | CO₂, Isobutylene | CO₂, Toluene |
| Orthogonality | Orthogonal to Cbz, Fmoc (base-labile). | Orthogonal to Boc, most acid-labile groups.[9] |
| Key Advantage | Procedurally simple and rapid deprotection.[7] | Mild deprotection; stability to acid/base allows for broad synthetic utility.[7] |
| Key Disadvantage | Deprotection is incompatible with other acid-sensitive groups.[7] | Deprotection requires hydrogenation setup and is incompatible with reducible groups.[6][7] |
Strategic Selection: A Decision-Making Framework
As a senior scientist, my recommendation hinges on a forward-looking analysis of the entire synthetic route. The following flowchart illustrates a logical process for selecting the appropriate protecting group.
Experimental Protocols: A Self-Validating System
The following protocols are standardized procedures that provide reliable and reproducible results for the protection and deprotection of a generic azetidine substrate.
Protocol 1: N-Boc Protection of Azetidine
-
Objective : To protect the secondary amine of azetidine with a tert-butyloxycarbonyl group.
-
Materials : Azetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.
-
Procedure :
-
Suspend azetidine hydrochloride (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension to free-base the amine. Stir for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-azetidine.
-
Protocol 2: Acid-Mediated N-Boc Deprotection
-
Objective : To remove the N-Boc protecting group to yield the free azetidine salt.
-
Materials : N-Boc-azetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.
-
Procedure :
-
Dissolve N-Boc-azetidine (1.0 eq) in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 eq, often used as a 20-50% solution in DCM) dropwise.[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-3 hours, signaled by CO₂ evolution.
-
Once complete, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.
-
The resulting residue is the azetidine trifluoroacetate salt, which can often be used directly or triturated with diethyl ether to yield a solid.
-
Protocol 3: N-Cbz Protection of Azetidine
-
Objective : To protect the secondary amine of azetidine with a benzyloxycarbonyl group.
-
Materials : Azetidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water, Brine, Anhydrous MgSO₄.
-
Procedure :
-
Dissolve azetidine (1.0 eq) in DCM (approx. 0.2 M).
-
Add an aqueous solution of Na₂CO₃ (2.0 eq). Cool the biphasic mixture to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure N-Cbz-azetidine.
-
Protocol 4: Hydrogenolysis of N-Cbz Group
-
Objective : To remove the N-Cbz protecting group via catalytic hydrogenation.
-
Materials : N-Cbz-azetidine, 10% Palladium on carbon (Pd/C, 5-10 mol% by weight), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure :
-
Dissolve N-Cbz-azetidine (1.0 eq) in a suitable solvent like MeOH or EtOAc.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Seal the reaction vessel and purge it with H₂ gas (or use a balloon of H₂).
-
Stir the reaction vigorously under a positive pressure of H₂ (1 atm is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected azetidine, which is often pure enough for subsequent steps.
-
Conclusion
The choice between Boc and Cbz protecting groups in azetidine synthesis is a strategic decision that reverberates through the entire synthetic campaign. The Boc group offers speed and simplicity, making it ideal for routes free of acid-sensitive functionalities.[7] Conversely, the Cbz group provides robust stability to both acidic and basic reagents, offering critical orthogonality for complex, multi-step syntheses, provided that reducible groups are absent and hydrogenation equipment is available.[6][7][9] By understanding the fundamental chemistry, stability profiles, and deprotection mechanisms of each group, researchers can make informed, rational choices that pave the way for efficient and successful synthesis of novel azetidine-based molecules.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. Available at: [Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - NIH. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 3-Ethylazetidine Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional structure of a molecule is fundamental to understanding its function and optimizing its properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of particular interest due to its ability to impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[1] This guide provides a comparative analysis of the methodologies involved in the X-ray crystallography of 3-ethylazetidine derivatives, from synthesis and crystallization to structural elucidation. We will explore the causality behind experimental choices, offering field-proven insights to navigate the challenges associated with these strained ring systems.
I. Synthesis of 3-Ethylazetidine Precursors: A Comparative Overview
The journey to a crystal structure begins with the synthesis of high-purity material. The choice of synthetic route for 3-substituted azetidines is critical, as it can influence the impurity profile and subsequent crystallization success.[2] Two common strategies for the synthesis of 3-substituted azetidines are intramolecular cyclization and [2+2] cycloaddition reactions.
A. Intramolecular Cyclization
This classical approach involves the formation of the azetidine ring from a linear precursor containing an amine and a suitable leaving group at the γ-position. While conceptually simple, this method can be hampered by competing elimination reactions.[1]
Experimental Protocol: Synthesis of a 3-Ethylazetidine Precursor via Intramolecular Cyclization
-
Step 1: Synthesis of the Acyclic Precursor. Begin with a commercially available starting material, such as 2-ethyl-1,3-propanediol.
-
Step 2: Introduction of the Leaving Group. Convert the diol to a bis-triflate in situ, which serves as an excellent leaving group for the subsequent cyclization.
-
Step 3: Cyclization. React the bis-triflate with a primary amine (e.g., benzylamine as a protecting group) under basic conditions to facilitate the intramolecular nucleophilic substitution and formation of the azetidine ring.
-
Step 4: Purification. Purify the resulting N-benzyl-3-ethylazetidine by column chromatography to achieve >98% purity, as confirmed by NMR and mass spectrometry.
B. [2+2] Photocycloaddition
An alternative approach involves the [2+2] photocycloaddition between an imine and an alkene. This method can be effective for constructing the azetidine ring, particularly when direct cyclization is challenging.[2]
Experimental Protocol: Synthesis of a 3-Ethylazetidine Precursor via [2+2] Photocycloaddition
-
Step 1: Imine Formation. Condense an appropriate aldehyde with a primary amine to form the imine.
-
Step 2: Photocycloaddition. Irradiate a solution of the imine and a suitable alkene (e.g., propene) with UV light to induce the [2+2] cycloaddition.
-
Step 3: Purification. Isolate and purify the desired 3-ethylazetidine derivative using chromatographic techniques.
II. Crystallization of 3-Ethylazetidine Derivatives: A Comparative Guide
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The conformational flexibility and potential for hydrogen bonding in azetidine derivatives can lead to the formation of oils or microcrystalline powders. A systematic approach to screening crystallization conditions is therefore essential.
A. Vapor Diffusion
Vapor diffusion, in both hanging and sitting drop formats, is a widely used technique for screening a broad range of crystallization conditions with minimal sample consumption.
Experimental Protocol: Crystallization by Vapor Diffusion
-
Step 1: Sample Preparation. Prepare a concentrated solution of the purified 3-ethylazetidine derivative in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Step 2: Setup. Pipette a small volume (1-2 µL) of the sample solution onto a cover slip (hanging drop) or into a microbridge (sitting drop). Mix this with an equal volume of the reservoir solution.
-
Step 3: Equilibration. Seal the well containing the reservoir solution and the drop. Allow the system to equilibrate. The precipitant in the reservoir will slowly draw solvent from the drop, increasing the concentration of the azetidine derivative and promoting crystallization.
-
Step 4: Monitoring. Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
B. Slow Evaporation
Slow evaporation is a straightforward method that can be effective for compounds that are highly soluble.
Experimental Protocol: Crystallization by Slow Evaporation
-
Step 1: Solution Preparation. Dissolve the 3-ethylazetidine derivative in a suitable solvent or solvent mixture to near saturation.
-
Step 2: Evaporation. Loosely cap the vial or cover it with parafilm containing a few pinholes to allow for slow evaporation of the solvent.
-
Step 3: Crystal Growth. Place the vial in an undisturbed location, free from vibrations and temperature fluctuations, and monitor for crystal formation.
C. Anti-Solvent Crystallization
This technique involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, thereby inducing precipitation and, ideally, crystallization.[3]
Experimental Protocol: Crystallization by Anti-Solvent Addition
-
Step 1: Solution Preparation. Dissolve the 3-ethylazetidine derivative in a good solvent (e.g., DMSO).[3]
-
Step 2: Anti-Solvent Addition. Slowly add an anti-solvent (e.g., a higher alcohol like n-hexanol) to the solution with gentle mixing.[3] The appearance of turbidity indicates the onset of precipitation.
-
Step 3: Equilibration. Allow the mixture to stand undisturbed to promote the formation of well-ordered crystals.
III. Comparative Analysis of Crystallographic Data
The ultimate goal of X-ray crystallography is to obtain a detailed three-dimensional structure of the molecule. A comparative analysis of the crystallographic data for a series of 3-ethylazetidine derivatives can reveal important structure-activity relationships.
A. Hypothetical Crystallographic Data for 3-Ethylazetidine Derivatives
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Derivative A | C₁₂H₁₇N | Monoclinic | P2₁/c | 8.987 | 14.567 | 9.123 | 98.76 | 1178.9 |
| Derivative B | C₁₁H₁₅NO | Orthorhombic | P2₁2₁2₁ | 10.123 | 12.456 | 15.789 | 90 | 1993.4 |
| Derivative C | C₁₃H₁₉N | Monoclinic | C2/c | 16.234 | 8.123 | 15.456 | 105.43 | 1965.2 |
This is a hypothetical table for illustrative purposes.
B. Conformational Analysis
The four-membered azetidine ring is not planar and can adopt a puckered conformation. The degree of puckering and the orientation of the substituents are key structural features that can be determined from the crystal structure. This conformational preference is crucial for how the molecule interacts with its biological target.[4]
IV. Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows.
Caption: A generalized workflow from synthesis to final crystal structure.
Sources
A Comparative Guide to the Pharmacokinetic Profiles of Azetidine- and Pyrrolidine-Containing Compounds
Introduction: The Strategic Choice Between Four and Five-Membered Saturated Heterocycles in Drug Design
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences a drug candidate's ultimate pharmacokinetic (PK) profile. Among the saturated nitrogen-containing heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings are frequently employed by drug designers. While differing by only a single methylene unit, the choice between these two scaffolds can lead to significant divergences in a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of azetidine- and pyrrolidine-containing compounds, supported by experimental data and established analytical protocols, to empower researchers in making informed decisions during the drug discovery process.
Pyrrolidine, as a constituent of the natural amino acid proline, is a well-established and ubiquitous motif in a vast number of approved drugs and natural products.[1] Its five-membered ring offers a favorable balance of conformational flexibility and rigidity. In contrast, azetidine, with its four-membered ring, is a more constrained and strained system.[2] This inherent ring strain, while posing synthetic challenges, can be strategically exploited to fine-tune physicochemical properties and metabolic stability, often leading to improved pharmacokinetic performance.[3] This guide will dissect the structural and physicochemical nuances of these two scaffolds and elucidate how these differences translate into distinct pharmacokinetic behaviors.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of azetidine and pyrrolidine lay the groundwork for their differing pharmacokinetic profiles. While both are basic secondary amines, their structural differences in ring size and strain result in subtle yet impactful variations in properties like pKa and lipophilicity (logP).
| Property | Azetidine | Pyrrolidine | Key Considerations for Drug Design |
| Ring Strain (kcal/mol) | ~25.4[2] | ~5.4[2] | The higher ring strain of azetidine can influence its metabolic stability, making it susceptible to ring-opening reactions.[3] |
| pKa of Conjugate Acid | ~11.29 | ~11.27[4] | With very similar pKa values, both are strongly basic and their interchangeability is high when basicity is the primary concern. |
| logP (Octanol/Water) | -0.28 (calculated) | 0.46[4] | Pyrrolidine is slightly more lipophilic than azetidine, which can affect solubility, cell permeability, and off-target interactions. |
A Comparative Analysis of Pharmacokinetic Profiles
The decision to incorporate an azetidine versus a pyrrolidine ring can have profound consequences for a drug candidate's journey through the body. This section will compare the ADME profiles of compounds containing these two scaffolds, drawing upon available data and mechanistic understanding.
Absorption and Permeability
The absorption of orally administered drugs is heavily influenced by their ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human oral absorption. The slightly higher lipophilicity of pyrrolidine may, in some cases, lead to better passive diffusion across cell membranes compared to its azetidine counterpart. However, the smaller size and greater polarity of the azetidine ring can also be advantageous in certain contexts, particularly when seeking to optimize solubility.
Distribution
Once absorbed, a drug's distribution throughout the body is governed by factors such as plasma protein binding and its ability to penetrate tissues. The volume of distribution (Vd) is a key parameter reflecting the extent of a drug's distribution. While direct comparative data is scarce, the differences in lipophilicity and polarity between azetidine and pyrrolidine can be expected to influence Vd. For instance, the lower lipophilicity of azetidine-containing compounds might lead to a smaller volume of distribution compared to their pyrrolidine analogs.[5]
Plasma protein binding is another critical factor, as only the unbound fraction of a drug is generally considered pharmacologically active. The choice between an azetidine and a pyrrolidine can subtly alter a molecule's interaction with plasma proteins like albumin and alpha-1-acid glycoprotein.
Metabolism: A Divergence in Metabolic Fate
The metabolic stability and pathways of azetidine- and pyrrolidine-containing compounds represent one of the most significant areas of differentiation.
Azetidines: The inherent ring strain of the azetidine moiety makes it susceptible to metabolic ring-opening reactions. A notable pathway is the glutathione S-transferase (GST)-catalyzed conjugation with glutathione.[6][7] This is a Phase II metabolic process that can occur without prior bioactivation by cytochrome P450 (CYP) enzymes.[6] This unique metabolic route can be a double-edged sword: while it may represent a clearance pathway, it can also lead to the formation of reactive metabolites.
Pyrrolidines: The metabolism of the more stable pyrrolidine ring is often dominated by Phase I oxidation reactions catalyzed by CYP enzymes.[8] Hydroxylation at various positions on the pyrrolidine ring is a common metabolic transformation, leading to more polar metabolites that can then be further conjugated and excreted.[8][9] The specific CYP isoforms involved can vary depending on the overall structure of the molecule, with CYP2C19 and CYP2D6 being implicated in the metabolism of some pyrrolidine-containing compounds.[8]
The following diagram illustrates the distinct primary metabolic pathways for azetidine and pyrrolidine rings.
Caption: Distinct metabolic fates of azetidine and pyrrolidine rings.
Excretion
The final step in a drug's pharmacokinetic journey is excretion. The more polar metabolites generated from both azetidine and pyrrolidine scaffolds are typically eliminated from the body via renal or biliary routes. The differences in their metabolic pathways will ultimately influence the nature and rate of excretion of their respective metabolites.
Experimental Protocols for a Self-Validating System
To ensure the trustworthiness and scientific integrity of pharmacokinetic data, it is imperative to employ robust and well-validated experimental protocols. The following are detailed, step-by-step methodologies for key in vitro ADME assays.
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly CYPs.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLMs) and the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice.
-
Prepare a working solution of the test compound and positive controls (e.g., a high-clearance and a low-clearance compound) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound or control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium, to assess drug permeability.
Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-28 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (at a known concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.
-
Caption: Workflow for the Caco-2 Permeability Assay.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard method for determining the fraction of a drug that is unbound to plasma proteins.
Methodology:
-
Apparatus Setup:
-
Hydrate a semi-permeable dialysis membrane (with a suitable molecular weight cut-off) and assemble it in a dialysis cell or plate, separating it into two chambers.
-
-
Sample Preparation:
-
Spike the test compound into plasma (from the desired species) at a known concentration.
-
-
Dialysis:
-
Add the plasma containing the test compound to one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both aliquots using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Caption: Workflow for the Plasma Protein Binding Assay.
Conclusion: A Strategic Decision Based on Project Goals
The choice between an azetidine and a pyrrolidine scaffold is a nuanced decision that must be guided by the specific objectives of a drug discovery program. While they share similarities in their basicity, their differences in ring strain, lipophilicity, and metabolic stability can be strategically leveraged to optimize a compound's pharmacokinetic profile.
The azetidine ring, with its inherent strain, offers a unique handle for modulating metabolic stability, potentially blocking CYP-mediated metabolism in favor of other clearance pathways like glutathione conjugation.[3][6] This can be advantageous for improving metabolic stability and half-life. However, the potential for ring-opening reactions must be carefully considered.[3]
The pyrrolidine ring, a more traditional and less strained scaffold, is well-understood in terms of its metabolic pathways, which are often dominated by CYP-mediated oxidation.[8] Its slightly higher lipophilicity may be beneficial for permeability but could also present challenges related to solubility and off-target effects.
Ultimately, a thorough understanding of the subtle yet significant differences in the pharmacokinetic profiles of azetidine- and pyrrolidine-containing compounds, coupled with robust in vitro ADME profiling, will empower medicinal chemists to make more rational and effective decisions in the design of novel therapeutics. This guide serves as a foundational resource for navigating this critical decision-making process, with the goal of accelerating the development of safe and effective medicines.
References
-
Liu, X., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1373-1383. [Link]
-
ResearchGate. (2019). (PDF) Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. [Link]
-
Springer, S., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition, 31(8), 979-982. [Link]
-
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(32), 5286-5297. [Link]
-
ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
National Center for Biotechnology Information. (2017). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. [Link]
-
ResearchGate. (n.d.). Drugs containing an azetidine core. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489. [Link]
-
Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]
-
Bond, A. D., et al. (2008). Azetidine, pyrrolidine and hexamethyleneimine at 170 K. Acta Crystallographica Section C, 64(Pt 10), o543-o546. [Link]
-
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... [Link]
-
Bordeau, G., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 758-762. [Link]
-
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for. International Journal of Molecular Sciences, 23(16), 9296. [Link]
-
Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4142. [Link]
-
National Center for Biotechnology Information. (2011). THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. [Link]
-
Croatt, M. P., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5839-5842. [Link]
-
Ghafourian, T., & Barzegar-Jalali, M. (2011). Prediction of steady-state volume of distribution of acidic drugs by quantitative structure-pharmacokinetics relationships. Journal of Pharmaceutical Sciences, 100(9), 4038-4047. [Link]
-
Hypha Discovery. (n.d.). GSH & NAC Conjugates - Metabolite Synthesis. [Link]
-
ResearchGate. (n.d.). In Vitro ADME Properties of Some Analogues a. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383. [Link]
-
National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
Jamir, M., & Miloserdov, F. M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5037-5092. [Link]
-
Wang, Z., et al. (2024). Cytochrome P450 Mining for Bufadienolide Diversification. ACS Chemical Biology, 19(5), 1339-1347. [Link]
-
Smolobochkin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]
-
Rapp, F., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2269-2276. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prediction of steady-state volume of distribution of acidic drugs by quantitative structure-pharmacokinetics relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Computational Modeling of 3-Substituted Azetidine Conformations: A Comparative Analysis
For the dedicated researcher in drug discovery and medicinal chemistry, the azetidine ring represents a privileged scaffold. Its unique conformational properties, a direct consequence of significant ring strain (approximately 25.4 kcal/mol), offer a powerful tool for orienting substituents in three-dimensional space, thereby influencing molecular recognition and pharmacological activity.[1] However, this same ring strain presents a formidable challenge to accurate computational modeling. A thorough understanding of the conformational landscape of 3-substituted azetidines is paramount for successful structure-based drug design.
This guide provides an in-depth, comparative analysis of computational methods for modeling the conformations of 3-substituted azetidines. We will navigate the theoretical underpinnings of various approaches, present a critical evaluation of their performance against experimental data, and offer a practical, step-by-step workflow for your own investigations. Our focus is on providing not just a protocol, but the scientific rationale to empower you to make informed decisions in your research.
The Conformational Landscape of the Azetidine Ring
The conformation of the azetidine ring is primarily defined by a puckering motion. Unlike the more flexible five- and six-membered rings, the four-membered azetidine ring exists in a delicate balance between a planar and a puckered state. The planar conformation represents an energy maximum, serving as the transition state for the interconversion between two equivalent, puckered, minimum-energy conformations. This puckering can be described by a single coordinate, the puckering amplitude (q2), which quantifies the displacement of the ring atoms from a mean plane.[2] For the parent azetidine, these puckered conformers are the stable forms. The introduction of a substituent at the 3-position introduces a new layer of complexity, influencing the puckering amplitude and the energetic preference for pseudo-axial or pseudo-equatorial positioning of the substituent.
A Comparative Overview of Computational Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For the conformational analysis of 3-substituted azetidines, the primary contenders are Molecular Mechanics (MM) force fields and Quantum Mechanics (QM) methods.
Molecular Mechanics (MM) Force Fields
Molecular mechanics methods offer a computationally efficient approach to exploring the conformational space of molecules. They rely on a set of parameters, the force field, to describe the potential energy of a system as a function of its atomic coordinates. Several general-purpose force fields are available for small organic molecules.
-
MMFF94 (Merck Molecular Force Field 94): This force field is widely regarded for its strong performance in reproducing the geometries and conformational energies of a broad range of organic molecules.[3][4][5] Its parameterization is derived from a combination of experimental and high-level quantum mechanical data, making it a robust choice for initial conformational searches.
-
UFF (Universal Force Field): While offering broad applicability across the periodic table, UFF has demonstrated weaker performance in conformational analysis compared to more specialized force fields like MMFF94.[3][4]
-
OPLS (Optimized Potentials for Liquid Simulations): The OPLS family of force fields, including OPLS-2005 and OPLS3e, are also strong contenders, particularly for their use in molecular dynamics simulations.[5][6]
-
AMBER (Assisted Model Building with Energy Refinement): While primarily developed for biomolecules, the general AMBER force fields (e.g., GAFF) can be applied to small organic molecules.
The primary advantage of MM methods is their speed, allowing for extensive conformational searches to identify a multitude of low-energy structures. However, their accuracy is entirely dependent on the quality of the force field parameters for the specific chemical motifs present in the molecule. For strained systems like azetidines, the standard parameters may not always be sufficiently accurate.
Quantum Mechanics (QM) Methods
Quantum mechanics methods provide a more fundamental and often more accurate description of molecular energetics by solving the Schrödinger equation. For conformational analysis, Density Functional Theory (DFT) is the most widely used QM method due to its favorable balance of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods approximate the complex many-electron wavefunction with the much simpler electron density. The choice of the functional is crucial for accuracy.
-
B3LYP: A popular hybrid functional that often provides good results for the geometries and relative energies of organic molecules.
-
M06-2X: A meta-hybrid functional known for its good performance with non-covalent interactions, which can be important for intramolecular contacts.
-
wB97XD: A range-separated hybrid functional that includes empirical dispersion corrections, which are essential for accurately modeling van der Waals interactions.
-
A significant advantage of DFT is its ability to handle electronic effects that are not explicitly parameterized in most force fields. This is particularly relevant for the strained azetidine ring. However, DFT calculations are significantly more computationally expensive than MM calculations.
For the highest accuracy, especially for benchmarking purposes, coupled-cluster methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry.[7][8] However, their high computational cost generally limits their application to smaller molecules and for single-point energy calculations on geometries optimized at a lower level of theory.
Experimental Validation: The Ground Truth
The ultimate measure of a computational model's success is its ability to reproduce experimental observations. For conformational analysis of 3-substituted azetidines, the two primary sources of experimental data are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the molecule in the solid state.[9][10][11] This offers a precise geometric benchmark for bond lengths, bond angles, and torsion angles. It is important to remember, however, that the solid-state conformation may be influenced by crystal packing forces and may not be the lowest energy conformation in solution.
-
NMR Spectroscopy: A powerful technique for studying the conformation and dynamics of molecules in solution.[12][13][14][15] Vicinal coupling constants (³J) can be related to dihedral angles via the Karplus equation, providing information about the puckering of the azetidine ring and the orientation of substituents. Nuclear Overhauser Effect (NOE) data can provide through-space distance restraints between protons, further defining the three-dimensional structure.
Performance Comparison: Pitting Theory Against Reality
To provide a clear comparison, we will consider a hypothetical case study of a generic 3-substituted azetidine and outline the expected performance of different computational methods against experimental benchmarks.
Table 1: Comparative Performance of Computational Methods for 3-Substituted Azetidine Conformations
| Method | Computational Cost | Expected Accuracy for Ring Puckering | Expected Accuracy for Substituent Orientation | Key Strengths | Key Weaknesses |
| MMFF94 | Very Low | Good for initial screening | Good | Fast conformational searching | May not be accurate for highly unusual substitution patterns. |
| UFF | Very Low | Moderate | Moderate | Universally applicable | Generally less accurate than more specialized force fields.[3][4] |
| DFT (B3LYP) | Moderate | Good to Excellent | Good to Excellent | Good balance of accuracy and cost. | Can be sensitive to the choice of basis set. |
| DFT (wB97XD) | Moderate-High | Excellent | Excellent | Includes dispersion corrections. | Higher computational cost than B3LYP. |
| CCSD(T) | Very High | Gold Standard | Gold Standard | Highest accuracy for single-point energies.[7][8] | Prohibitively expensive for geometry optimizations of larger molecules. |
Experimental Workflow: A Step-by-Step Guide to Conformational Analysis
This section provides a detailed, step-by-step protocol for conducting a conformational analysis of a 3-substituted azetidine. This workflow is designed to be adaptable to various software packages.
Step 1: Molecule Building and Initial Optimization
-
Construct the 3D structure of your 3-substituted azetidine using a molecular builder of your choice.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as the MMFF94 force field. This will generate a reasonable starting geometry.
Step 2: Conformational Search
-
Utilize a conformational search algorithm to explore the potential energy surface. For a simple monosubstituted azetidine, a systematic search rotating the key dihedral angles (e.g., the C2-C3-substituent bond) is often sufficient. For more complex substituents, a Monte Carlo or molecular dynamics-based search may be more appropriate.
-
The search should be performed using a reliable force field , with MMFF94 being a recommended starting point.[3][4][5]
-
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
Step 3: Re-optimization and Energy Refinement with DFT
-
Take the unique conformers generated from the force field search and perform a geometry optimization on each using a DFT method. A good starting point is the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
For higher accuracy, perform a second optimization or single-point energy calculation using a larger basis set (e.g., 6-311+G(d,p)) and a functional that includes dispersion corrections, such as wB97XD.
-
Calculate the vibrational frequencies at the final optimized geometry to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
Step 4: Analysis and Comparison with Experimental Data
-
Analyze the geometric parameters of the calculated low-energy conformers. Key parameters for a 3-substituted azetidine include:
-
The ring puckering amplitude .
-
The dihedral angles defining the ring conformation.
-
The pseudo-axial vs. pseudo-equatorial orientation of the 3-substituent.
-
-
If X-ray crystallographic data is available, overlay the calculated lowest-energy conformer with the crystal structure to calculate the root-mean-square deviation (RMSD) and compare key geometric parameters.
-
If NMR data is available, calculate the expected ³J coupling constants from the dihedral angles of your computed conformers using a Karplus equation and compare them to the experimental values.
The following diagram illustrates this comprehensive workflow:
Choosing the Right Tool for the Job: A Decision-Making Framework
The selection of a computational method should be guided by the specific research question. The following diagram presents a decision-making framework to assist in this process.
Conclusion and Future Outlook
The computational modeling of 3-substituted azetidine conformations is a challenging yet essential task in modern drug discovery. A hierarchical approach, beginning with a broad conformational search using a reliable molecular mechanics force field like MMFF94, followed by refinement of the low-energy conformers with DFT methods, offers a robust and efficient strategy. The choice of DFT functional should be carefully considered, with dispersion-corrected functionals such as wB97XD being recommended for higher accuracy.
Crucially, all computational predictions must be validated against experimental data whenever possible. X-ray crystallography and NMR spectroscopy provide the ground truth against which our models are tested. As computational resources continue to grow and new theoretical methods are developed, our ability to accurately predict the conformational behavior of these fascinating and important molecules will only improve, paving the way for the rational design of next-generation therapeutics.
References
- Cremer, D. & Pople, J. A. General definition of ring puckering coordinates. Journal of the American Chemical Society97, 1354–1358 (1975).
-
Kwiecień, M. et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules28 , 926 (2023). Available at: [Link]
-
Smith, S. A., Hand, K. E., Love, M. L., Hill, G. & Magers, D. H. Conventional strain energies of azetidine and phosphetane: can density functional theory yield reliable results? Journal of Computational Chemistry34 , 558–565 (2013). Available at: [Link]
-
Kolocouris, A. et al. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design37 , 469–490 (2023). Available at: [Link]
- Grant, J. A., Pickup, B. T. & Nicholls, A. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review.
- Grant, J. A., Pickup, B. T. & Nicholls, A. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Request PDF (2021).
- Stylianakis, I., Zervos, N., Lii, J.-H. & Kolocouris, A. Ab initio and density functional optimized structures, proton affinities, and heats of formation for aziridine, azetidine, pyrrolidine, and piperidine. Request PDF (2023).
- Archibald, T. G., Gilardi, R., Baum, K. & George, C. Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry55, 2920–2924 (1990).
-
Barrow, M. P. et al. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry87 , 5703–5712 (2022). Available at: [Link]
-
Licari, D., Lupi, D., Caminati, W. & Melandri, S. Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. Journal of Chemical Theory and Computation15 , 4280–4294 (2019). Available at: [Link]
-
Licari, D., Lupi, D., Caminati, W. & Melandri, S. Potential-Energy Surfaces for Ring-Puckering Motions of Flexible Cyclic Molecules through Cremer-Pople Coordinates: Computation, Analysis, and Fitting. PubMed (2019). Available at: [Link]
- Royo, M. et al. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction. The Journal of Organic Chemistry73, 2307–2314 (2008).
-
Barrow, M. P. et al. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. PubMed (2022). Available at: [Link]
- Hickey, G. R. et al. Assessing conformer energies using electronic structure and machine learning methods. ChemRxiv (2021).
- DeMong, D. E. et al. Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners—Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. Bioorganic & Medicinal Chemistry Letters9, 1437–1442 (1999).
- BenchChem. X-ray Crystallography of 1-(4-Methylbenzyl)
- Han, Y. et al. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry55, 8188–8192 (2012).
- Turker, L. & Gumus, S. Computational studies on some novel energetic materials: Mono, di and oligonitro-1, 3-oxazetidines.
-
Hashmi, M. A. Tutorial 24 | Conformational Analysis with Gaussview. YouTube (2022). Available at: [Link]
- da Silveira, M. R. S.
- Ombito, J. O. et al. Recent progress in synthesis of 3-functionalized azetidines.
- LibreTexts. Potential Energy Surface. Chemistry LibreTexts (2023).
- Bielecki, M. et al. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
- Parikh, S. et al. Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society144, 19089–19096 (2022).
- Couto, S. M. et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews50, 4859–4885 (2021).
- Zhang, Z. et al. A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore.
- Burke, E. G. & Schomaker, J. M. Oxidative allene amination for the synthesis of azetidin-3-ones.
- D'Andrea, L. D. et al. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences23, 11486 (2022).
-
Konopelski, J. P. et al. Conformational studies of N(3)-substituted[2][7][9]-oxadiazinan-2-ones. Semantic Scholar
- Bott, T. M. & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content (2011).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conventional strain energies of azetidine and phosphetane: can density functional theory yield reliable results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auremn.org.br [auremn.org.br]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Prerequisite for Safe Disposal
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to guide laboratory personnel through the safe and compliant disposal of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Step 1: Waste Identification and Classification
The first and most critical step is to correctly identify and classify the waste.[2] All waste containing 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate, including neat compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), should be considered chemical waste. Based on the potential for irritation and the lack of comprehensive toxicity data, it is recommended to manage this as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure appropriate disposal routes.[2] Waste containing 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate should be segregated as follows:
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated, properly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Solid Waste: Contaminated solid materials such as gloves, absorbent pads, and weighing paper should be collected in a separate, clearly labeled solid waste container.
Step 3: Selection of Appropriate Waste Containers
The choice of waste container is crucial for safe storage and transport.[3][4]
| Waste Type | Recommended Container | Key Considerations |
| Liquid Waste | Borosilicate glass bottle with a screw cap or a high-density polyethylene (HDPE) container. | Ensure the container material is compatible with the solvents used. The container must have a tightly fitting cap to prevent leaks and evaporation.[4] |
| Solid Waste | A sturdy, leak-proof plastic bag or a designated solid waste drum. | The container should be robust enough to prevent punctures from potentially sharp contaminated items. |
Step 4: Proper Labeling of Waste Containers
Accurate and clear labeling of waste containers is a regulatory requirement and a cornerstone of laboratory safety.[5][6] The label on your waste container for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate should include the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate"
-
An approximate concentration or percentage of the compound in the waste.[5]
-
The date when the waste was first added to the container (accumulation start date).[5]
-
The name of the principal investigator or research group.
-
Any other components in the waste mixture (e.g., solvents).
Step 5: Safe Storage of Chemical Waste
Designated and properly managed storage areas for chemical waste are essential to minimize risks within the laboratory.[3][6]
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]
-
Ensure waste containers are kept closed at all times, except when adding waste.[3]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.
-
Do not store waste for extended periods. Adhere to your institution's and local regulations regarding waste accumulation time limits.[7][8]
Step 6: Arranging for Professional Disposal
The final step is to arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.[2][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or contacting your Environmental Health and Safety (EHS) department.
-
Provide the waste disposal company with an accurate description of the waste contents.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Caption: Disposal workflow for 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate.
Conclusion
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate. This not only protects laboratory personnel from potential hazards but also demonstrates a commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Stericycle. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Azetidine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). tert-Butyl methyl ether Safety Data Sheet. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University of South Carolina. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
German Institute for Medical Mission. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. medlabmag.com [medlabmag.com]
- 7. acs.org [acs.org]
- 8. epa.gov [epa.gov]
- 9. ufz.de [ufz.de]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
